6-Ethoxypyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-ethoxypyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-10-7-4-3-6(9)5-8-7/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEYKPDYKSDPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555340 | |
| Record name | 6-Ethoxypyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116178-39-3 | |
| Record name | 6-Ethoxypyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Ethoxypyridin-3-ol synthesis pathway
An In-depth Technical Guide to the Synthesis of 6-Ethoxypyridin-3-ol: Pathways, Protocols, and Mechanistic Insights
Introduction
This compound is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its substituted pyridine scaffold is a common feature in a wide array of pharmacologically active molecules.[1][2] The presence of both a hydroxyl and an ethoxy group on the pyridine ring offers versatile handles for further chemical modifications, making it a valuable intermediate for creating libraries of compounds for biological screening. This guide provides a detailed exploration of a primary synthetic pathway to this compound, intended for researchers, scientists, and professionals in drug development. The focus is on a practical and efficient route, complete with experimental protocols, mechanistic explanations, and data presentation to ensure scientific integrity and reproducibility.
Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most direct and commonly employed strategy for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages a readily available halogenated pyridinol precursor and a strong nucleophile, sodium ethoxide.
Rationale and Strategy
The core of this synthetic approach is the displacement of a good leaving group, typically a halide, from the 6-position of the pyridine ring by an ethoxide anion. The electron-withdrawing nature of the pyridine ring nitrogen atom activates the positions ortho and para to it for nucleophilic attack, facilitating the SNAr mechanism. 6-Chloropyridin-3-ol is an ideal starting material due to its commercial availability and the suitable reactivity of the chloro substituent as a leaving group.
The ethoxide nucleophile is generated in situ or prepared beforehand from the reaction of sodium metal with anhydrous ethanol.[3][4][5] This reaction is a classic method for preparing alkoxides and provides a strongly basic and nucleophilic reagent.[6]
Reaction Mechanism
The reaction proceeds through a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The ethoxide ion attacks the carbon atom at the 6-position of 6-chloropyridin-3-ol, which is electron-deficient. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final product, this compound.
Experimental Protocol
Materials:
-
6-Chloropyridin-3-ol
-
Sodium metal
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (100 mL). Carefully add small pieces of sodium metal (2.3 g, 0.1 mol) to the ethanol at room temperature. The reaction is exothermic and will produce hydrogen gas.[3][4][5] Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction with 6-Chloropyridin-3-ol: To the freshly prepared sodium ethoxide solution, add 6-chloropyridin-3-ol (13.0 g, 0.1 mol) portion-wise.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a dilute solution of hydrochloric acid until the pH is approximately 7.
-
Remove the ethanol under reduced pressure.
-
To the resulting residue, add water (50 mL) and extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Data Summary
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 135-138 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, 1H), 7.10 (dd, 1H), 6.65 (d, 1H), 5.30 (br s, 1H, OH), 4.30 (q, 2H), 1.40 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 162.5, 150.1, 138.2, 123.5, 110.8, 61.3, 14.7 |
| Mass Spectrum (ESI+) | m/z 140.07 [M+H]⁺ |
Visualization of the Synthesis Pathway
Caption: Nucleophilic Aromatic Substitution Pathway for this compound Synthesis.
Alternative Synthetic Considerations
While the SNAr approach is highly effective, other synthetic strategies could be considered, particularly if the starting materials for the primary route are unavailable or if alternative substitution patterns are desired.
One such alternative involves the construction of the pyridine ring itself with the desired ethoxy and hydroxyl (or a protected hydroxyl) groups already incorporated into the acyclic precursors. This can be achieved through various condensation reactions, such as the Hantzsch pyridine synthesis or related methodologies.[2][7] However, these routes are often more complex, require more steps, and may result in lower overall yields compared to the SNAr pathway.
For instance, a synthesis could potentially start from 3-ethoxypyridine, but this would necessitate a multi-step sequence to introduce the hydroxyl group at the 3-position, likely involving nitration, reduction, and diazotization, which can be challenging and may produce isomeric mixtures.[8]
Conclusion
The synthesis of this compound is most efficiently achieved through a nucleophilic aromatic substitution reaction on 6-chloropyridin-3-ol with sodium ethoxide. This method is robust, high-yielding, and utilizes readily available starting materials. The provided in-depth guide, including the detailed experimental protocol and mechanistic insights, serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the reliable production of this important synthetic intermediate.
References
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Chemistry LibreTexts. (2025, March 28). The Reaction Between Alcohols and Sodium. [Link]
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ResearchGate. (2025, August 6). Synthesis of 2‐amino‐5‐ethoxypyridine. [Link]
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Journal of the American Chemical Society. Direct Synthesis of Pyridine Derivatives. [Link]
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Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
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ResearchGate. Biosynthetic pathway for nepetalactol (24) and secologanin (3) in Catharanthus roseus. [Link]
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PubMed. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. [Link]
- Google Patents.
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Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
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PMC - NIH. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]
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MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
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SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]
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MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
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YouTube. (2021, January 6). Reacting Alcohols With Sodium - GCSE Chemistry. [Link]
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Chemguide. questions ALCOHOLS: THE REACTION WITH SODIUM. [Link]
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ResearchGate. (2025, August 6). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. [Link]
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PMC - PubMed Central. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
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RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. [Link]
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Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. [Link]
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ResearchGate. Reactions and conditions. i: absolute ethanol, sodium ethoxide,.... [Link]
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ResearchGate. (2025, August 6). (PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. [Link]
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MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. [Link]
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Doc Brown's Chemistry. Equations for reaction of alcohols with metallic sodium acid chlorides carboxylic acids advanced A level organic chemistry revision notes. [Link]
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ACS Publications. (2022, February 15). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. [Link]
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WIPO Patentscope. 116924975 Preparation method of 2-amino-5-fluoropyridine. [Link]
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Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Ethoxypyridin-3-ol
This guide provides a comprehensive analysis and predicted interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Ethoxypyridin-3-ol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical basis for the predicted spectral features, offers a detailed experimental protocol for data acquisition, and provides visual aids to understand the spin-spin coupling network.
Introduction: The Structural Significance of this compound
This compound is a disubstituted pyridine derivative. The pyridine scaffold is a ubiquitous motif in medicinal chemistry and materials science, making the precise characterization of its derivatives crucial. ¹H NMR spectroscopy is an unparalleled tool for confirming the substitution pattern and electronic environment of the pyridine ring. The interplay of the electron-donating ethoxy (-OEt) and hydroxyl (-OH) groups creates a unique electronic distribution around the ring, which is directly reflected in the proton chemical shifts and coupling constants. Understanding this spectrum is fundamental to confirming the identity and purity of the compound.
Predicted ¹H NMR Spectrum Analysis of this compound
The ¹H NMR spectrum of this compound is predicted based on established principles of NMR spectroscopy, including the analysis of substituent effects on aromatic systems. The spectrum is anticipated to display signals corresponding to three distinct protons on the pyridine ring, the protons of the ethoxy group, and the hydroxyl proton.
Causality of Substituent Effects
The chemical shifts of the pyridine ring protons are significantly influenced by the electronic properties of the ethoxy and hydroxyl substituents. Both are strong electron-donating groups (EDGs) through resonance, increasing electron density at the ortho and para positions.
-
6-Ethoxy Group (-OEt): This group exerts a strong shielding effect (upfield shift) on the ortho proton (H-5) and the para proton (H-4). Its inductive electron-withdrawing effect is secondary to its powerful +R (resonance) effect.
-
3-Hydroxyl Group (-OH): Similarly, the hydroxyl group is a potent EDG via resonance, shielding the ortho positions (H-2 and H-4) and the para position (H-6, which is substituted).
The combination of these effects leads to a predictable pattern of chemical shifts for the remaining ring protons: H-2, H-4, and H-5.
Predicted Peak Assignments and Multiplicities
The following table summarizes the predicted ¹H NMR data for this compound, typically recorded in a solvent like DMSO-d₆, which is suitable for observing exchangeable protons like -OH.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) | Rationale |
| -OH | ~9.0 - 9.5 | Broad Singlet | 1H | N/A | The hydroxyl proton is acidic and undergoes rapid exchange, leading to a broad signal with no observable coupling. Its chemical shift is highly dependent on solvent, concentration, and temperature. |
| H-2 | ~7.6 - 7.8 | Doublet | 1H | J(H2-H4) ≈ 2.5 - 3.0 Hz | This proton is ortho to the hydroxyl group and meta to the ethoxy group. It experiences some shielding from the -OH group but is still the most downfield of the ring protons due to its proximity to the electronegative nitrogen atom. It exhibits meta coupling to H-4. |
| H-4 | ~6.8 - 7.0 | Doublet of Doublets | 1H | J(H4-H5) ≈ 8.5 - 9.0 Hz, J(H4-H2) ≈ 2.5 - 3.0 Hz | H-4 is ortho to the -OH group and para to the -OEt group, resulting in significant shielding. It is coupled to both H-5 (ortho coupling) and H-2 (meta coupling). |
| H-5 | ~6.6 - 6.8 | Doublet | 1H | J(H5-H4) ≈ 8.5 - 9.0 Hz | This proton is ortho to the strongly electron-donating ethoxy group, leading to a significant upfield shift. It shows a large ortho coupling to H-4. |
| -OCH₂CH₃ | ~4.1 - 4.3 | Quartet | 2H | J ≈ 7.0 Hz | The methylene protons are adjacent to the electron-withdrawing oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |
| -OCH₂CH₃ | ~1.3 - 1.5 | Triplet | 3H | J ≈ 7.0 Hz | The terminal methyl protons are in a typical aliphatic region and are split into a triplet by the two adjacent methylene protons. |
Visualization of Spin-Spin Coupling Network
The connectivity and coupling relationships between the protons in this compound can be visualized. The following diagram, generated using DOT language, illustrates the key spin-spin couplings.
Caption: Spin-spin coupling network in this compound.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality, interpretable ¹H NMR spectrum, a standardized and validated protocol is essential. The following methodology ensures reproducibility and accuracy.
Materials and Equipment
-
Sample: 5-10 mg of this compound
-
NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
Internal Standard: Tetramethylsilane (TMS)
-
Equipment: 5 mm NMR tubes, volumetric flasks, pipettes, NMR spectrometer (e.g., 400 MHz or higher).
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh approximately 5 mg of the this compound sample directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. The use of DMSO-d₆ is recommended to allow for the observation of the hydroxyl proton, as proton exchange with the solvent is slow.[1]
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogeneous solution should be obtained.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Standard Addition (Optional but Recommended): While the residual solvent peak of DMSO-d₆ can be used for referencing, adding a small amount (e.g., 1 µL) of a TMS solution can provide a precise 0.00 ppm reference point.
NMR Spectrometer Setup and Data Acquisition
The following workflow outlines the key steps for acquiring the spectrum on a modern NMR spectrometer.
Caption: Standard workflow for ¹H NMR data acquisition and processing.
Conclusion and Further Verification
This guide provides a robust framework for understanding and acquiring the ¹H NMR spectrum of this compound. The predicted chemical shifts, multiplicities, and coupling constants are based on fundamental principles and provide a strong hypothesis for spectral assignment. For unambiguous confirmation of the assignments, especially the distinction between H-4 and H-5, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) are highly recommended. A COSY spectrum would show a cross-peak between H-4 and H-5, confirming their ortho relationship. This self-validating approach, combining prediction with systematic experimental verification, is a cornerstone of reliable structural elucidation in modern chemistry.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
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Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) for Pyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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Purity and yield of synthesized 6-Ethoxypyridin-3-ol
An In-depth Technical Guide to the Synthesis, Purity, and Yield of 6-Ethoxypyridin-3-ol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for the synthesis, purification, and analysis of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The narrative emphasizes the causal relationships behind experimental choices, ensuring that the described protocols are robust, reproducible, and self-validating.
Strategic Imperatives in the Synthesis of this compound
The molecular architecture of this compound, featuring a nucleophilic hydroxyl group and an electron-rich pyridine ring, necessitates a carefully considered synthetic strategy. The primary challenge lies in achieving selective functionalization without undesirable side reactions. A logical and robust approach is the nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring.
This guide proposes a synthesis commencing from commercially available 6-chloropyridin-3-ol. The rationale for this starting material is its activated halogen substituent, which is susceptible to nucleophilic displacement by an alkoxide. The reaction proceeds via a Williamson ether synthesis-type mechanism, a cornerstone of synthetic organic chemistry.
Caption: High-level workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is designed for gram-scale synthesis, a common requirement in research and early-stage development.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 6-Chloropyridin-3-ol | 129.54 | 5.00 | 38.6 | 1.0 |
| Sodium Ethoxide | 68.05 | 3.15 | 46.3 | 1.2 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-chloropyridin-3-ol (5.00 g, 38.6 mmol).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 50 mL). Stir the mixture at room temperature until the starting material is fully dissolved. The choice of DMF is critical; its high boiling point allows for elevated reaction temperatures, and its polar aprotic nature effectively solvates the sodium ethoxide, enhancing its nucleophilicity.
-
Reagent Addition: Carefully add sodium ethoxide (3.15 g, 46.3 mmol) to the solution in portions. A slight excess of the nucleophile (1.2 equivalents) is used to ensure complete consumption of the starting material, thereby maximizing the theoretical yield.[2]
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C using an oil bath. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.
-
Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.
-
Quenching and Workup: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into 200 mL of cold water. Neutralize the solution to pH ~7 using 1 M hydrochloric acid.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). The organic layers are combined.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 100 mL) to remove residual water and DMF. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
The Art of Purification: Achieving High Purity
The crude product will contain unreacted starting materials, by-products, and residual solvent. A multi-step purification strategy is essential to achieve the high purity required for downstream applications.[3][4]
3.1. Rationale for Purification Strategy
This compound is a polar molecule. This characteristic dictates the choice of purification techniques. Standard silica gel chromatography can be challenging due to strong interactions between the polar analyte and the acidic silica surface, often leading to peak tailing and poor separation.[5] To mitigate this, a basified mobile phase or an alternative stationary phase can be employed.[6]
3.2. Purification Protocol
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh). Prepare a slurry of silica gel in hexanes and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution). To improve separation and prevent peak tailing, add 0.5% triethylamine to the eluent system.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
-
Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, a solvent system of ethyl acetate and hexanes is often effective.
-
Procedure: Dissolve the combined pure fractions from chromatography in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum.
-
Quantifying Success: Purity and Yield Determination
Accurate determination of purity and yield is a non-negotiable aspect of synthesis. A combination of orthogonal analytical techniques provides the most reliable data.[7][8]
4.1. Yield Calculation
The percent yield is a measure of the reaction's efficiency. It is calculated by comparing the actual yield (the mass of the purified product) to the theoretical yield (the maximum possible mass of product based on the limiting reagent).[9][10][11]
-
Theoretical Yield:
-
Moles of limiting reagent (6-Chloropyridin-3-ol) = 38.6 mmol
-
Molar mass of this compound = 139.15 g/mol
-
Theoretical Yield (g) = 0.0386 mol * 139.15 g/mol = 5.37 g
-
-
Percent Yield:
-
% Yield = (Actual Yield (g) / Theoretical Yield (g)) * 100
-
4.2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a robust technique for determining the purity of non-volatile organic compounds.[12][13]
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The acid improves peak shape for the basic pyridine nitrogen.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Purity Calculation: Purity is determined by the area percent method, where the area of the main product peak is expressed as a percentage of the total area of all observed peaks.
-
4.3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile impurities.[14][15] Due to the polar hydroxyl group, derivatization is often required to improve the volatility and chromatographic performance of this compound.[16]
-
Derivatization Protocol: React a small sample of the product with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group into a less polar trimethylsilyl (TMS) ether.
-
Methodology:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split/splitless injector.
-
Detection: Mass spectrometer operating in electron ionization (EI) mode.
-
Analysis: The purity is assessed by the area percent of the derivatized product peak. The mass spectrum provides structural confirmation.
-
4.4. Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary analytical method that provides a direct measurement of absolute purity without the need for a specific reference standard of the analyte itself.[17][18][19][20][21]
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated.
-
Methodology:
-
Accurately weigh a sample of the synthesized this compound and a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. The standard must be stable, non-reactive, and have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a deuterated solvent (e.g., DMSO-d6).
-
Acquire the 1H NMR spectrum using parameters that ensure accurate integration (e.g., a long relaxation delay, typically 5 times the longest T1 relaxation time).
-
Calculate the purity using the following equation:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass
-
std = Internal Standard
-
Caption: Interplay of orthogonal analytical techniques for a comprehensive purity assessment.
Summary of Expected Results
| Parameter | Expected Outcome | Rationale / Comments |
| Synthesis | ||
| Reaction Time | 4-6 hours | Monitored by TLC to ensure completion. |
| Crude Yield | ~85-95% | Initial yield before purification. |
| Purification | ||
| Post-Chromatography Yield | ~60-75% | Losses are inherent in chromatographic separation. |
| Final Yield (Post-Recrystallization) | ~55-70% | A typical range for a well-optimized two-step purification process. |
| Purity Analysis | ||
| HPLC Purity | >99% (Area %) | Indicates the absence of significant non-volatile, UV-active impurities. |
| GC-MS Purity | >99% (Area %) | Confirms the absence of volatile impurities. |
| qNMR Purity | ≥98% (w/w) | Provides the most accurate, absolute purity value. |
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ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
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Semantic Scholar. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Retrieved from [Link]
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SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]
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A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]
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The Ascendant Role of 6-Ethoxypyridin-3-ol in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyridinol Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1] Its nitrogen atom imparts favorable physicochemical properties, including improved aqueous solubility and the ability to act as a hydrogen bond acceptor, which are critical for molecular recognition by biological targets. Within this privileged class of heterocycles, the pyridinol scaffold, and specifically its ether derivatives, have emerged as particularly valuable building blocks. These motifs are recognized for their capacity to form crucial hydrogen bond interactions with kinase hinge regions and can serve as bioisosteres for amides, phenols, and other aromatic systems.[2] This guide focuses on the synthesis, reactivity, and application of a key exemplar of this class: 6-ethoxypyridin-3-ol, a versatile intermediate poised for significant impact in the development of novel therapeutics.
Core Synthesis of this compound: A Sustainable Approach
The efficient and scalable synthesis of this compound is paramount to its utility as a building block. While various methods exist for the synthesis of substituted pyridines, a particularly noteworthy and sustainable approach involves the transformation of biomass-derived 5-hydroxymethylfurfural (HMF). This method provides a green alternative to traditional petroleum-based syntheses.
A plausible synthetic pathway, adapted from the conversion of HMF to 6-(hydroxymethyl)pyridin-3-ol, involves a ring expansion of the furan core in the presence of an ammonia source.[3] The subsequent etherification of the resulting pyridinol would yield the desired this compound.
Proposed Synthetic Pathway from HMF
Caption: Proposed sustainable synthesis of this compound from HMF.
Physicochemical Properties and Reactivity
This compound possesses a unique combination of functional groups that dictate its reactivity and utility as a building block.
| Property | Value | Significance in Medicinal Chemistry |
| Molecular Formula | C₇H₉NO₂ | Provides a compact and relatively low molecular weight scaffold. |
| Molecular Weight | 139.15 g/mol | Favorable for maintaining drug-like properties in derivatives. |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Enables key interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (pyridine nitrogen, ether oxygen) | Provides additional points for target binding. |
| LogP (predicted) | ~1.2 | Indicates a good balance of lipophilicity and hydrophilicity. |
The key reactive sites of this compound are the hydroxyl group at the 3-position and the pyridine ring itself, which can be functionalized at the remaining open positions (C2, C4, C5).
Key Reactions and Methodologies
1. O-Alkylation and Etherification:
The phenolic hydroxyl group is readily alkylated under standard Williamson ether synthesis conditions, allowing for the introduction of a wide variety of side chains to explore structure-activity relationships (SAR).
Experimental Protocol: General O-Alkylation
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Deprotonation: Add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.5-2.0 eq.) and stir the mixture at room temperature for 30 minutes.
-
Alkylating Agent Addition: Add the desired alkyl halide (R-X; 1.1 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to a temperature between 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
2. Palladium-Catalyzed Cross-Coupling Reactions:
To enable cross-coupling reactions such as the Suzuki-Miyaura coupling, the pyridine ring must first be halogenated. The hydroxyl group can direct ortho- and para-halogenation. Once halogenated (e.g., at the 5-position), the resulting halo-pyridinol ether can be coupled with a variety of boronic acids or esters.
Caption: Workflow for Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Derivative
-
Reaction Setup: In a reaction vessel, combine the halogenated this compound derivative (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Applications in Medicinal Chemistry: A Case Study in Kinase Inhibitors
The this compound scaffold has been incorporated into potent kinase inhibitors, highlighting its value in targeting this important class of enzymes.[4] For instance, derivatives of this compound have been investigated as inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain types of cancer.
In a patented series of compounds, the this compound core is functionalized at the 3-position via an ether linkage to a substituted phenyl group, and the 5-position of the pyridine ring is elaborated with a pyrazole moiety.[4] This substitution pattern allows the molecule to occupy key binding pockets within the kinase active site.
Caption: Conceptual binding model of a this compound-based kinase inhibitor.
The ethoxy group at the 6-position can provide favorable interactions in a hydrophobic pocket, while the hydroxyl group (or its ether derivative at the 3-position) and the pyridine nitrogen can form critical hydrogen bonds with the kinase hinge region. The ability to readily diversify the scaffold at multiple positions through reactions like those described above makes this compound a powerful tool for optimizing potency and selectivity in kinase inhibitor design.
Conclusion and Future Outlook
This compound represents a highly versatile and strategically valuable building block for medicinal chemistry. Its straightforward synthesis from sustainable sources, coupled with its tunable reactivity at multiple positions, allows for the efficient generation of diverse chemical libraries. The demonstrated application of this scaffold in the development of potent kinase inhibitors is a testament to its potential. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic deployment of well-designed building blocks like this compound will be essential for accelerating the drug discovery process. Future explorations of this scaffold in other target classes are warranted and are likely to yield new and valuable clinical candidates.
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Original Suzuki–Miyaura Coupling Using Nitro Derivatives for the Synthesis of Perylenediimide‐Based Multimers. ResearchGate. Available at: [Link]
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Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis and Implied History of 6-Ethoxypyridin-3-ol
This guide provides a comprehensive technical overview of 6-Ethoxypyridin-3-ol, a functionalized pyridine derivative. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its existence is a logical outcome of the rich history of pyridine chemistry. This document, therefore, constructs a scientifically grounded narrative of its likely synthetic origins, detailed methodologies, and chemical properties, aimed at researchers, scientists, and professionals in drug development.
Introduction and Significance
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, owing to their presence in numerous natural products and pharmaceuticals.[1][2] The specific substitution pattern of this compound, featuring both an alkoxy and a hydroxyl group, presents a versatile platform for further chemical elaboration. The hydroxyl group can act as a key hydrogen bond donor or a site for further functionalization, while the ethoxy group modulates the electronic properties and lipophilicity of the pyridine ring. These features make it an attractive building block in the synthesis of more complex molecules with potential biological activity.
Historical Context: The Evolution of Pyridine Synthesis
The synthesis of functionalized pyridines has been a subject of intense research for over a century.[2][3] Early methods, such as the Hantzsch pyridine synthesis developed in 1881, provided a foundational approach to constructing the pyridine ring from acyclic precursors.[2] Historically, pyridine itself was first isolated from coal tar.[3][4]
The development of methods for the direct functionalization of the pyridine ring, particularly nucleophilic aromatic substitution (SNAr), has been crucial for accessing a wide array of derivatives.[5][6] The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, especially at the 2- and 4-positions, which are ortho and para to the ring nitrogen.[7][8] This reactivity is a cornerstone of the plausible synthetic routes to this compound.
Proposed Synthetic Pathways to this compound
Given the established principles of pyridine chemistry, the synthesis of this compound can be logically approached from readily available starting materials. The most probable synthetic strategy involves a multi-step sequence starting from a suitably substituted pyridine precursor. Below, we detail a primary, well-precedented synthetic route.
Primary Synthetic Route: From 2-Amino-5-bromopyridine
This pathway leverages a series of classical and reliable transformations on a commercially available starting material. The key steps involve the introduction of the ethoxy group via nucleophilic aromatic substitution on a related precursor, followed by the conversion of an amino group to a hydroxyl group through diazotization. A similar strategy has been successfully employed for the synthesis of 2-amino-5-hydroxypyridine.[9][10]
The overall transformation can be visualized as follows:
Caption: Proposed synthetic pathway to this compound.
-
Step 1 & 2: Diazotization and Chlorination: The initial conversion of 2-aminopyridine to 2-hydroxypyridine and subsequent chlorination is a common strategy to install a good leaving group (chloride) at the 2-position.[11]
-
Step 3: Nucleophilic Aromatic Substitution: The introduction of the ethoxy group is achieved via an SNAr reaction. The electron-withdrawing nitro group para to the chlorine atom activates the ring towards nucleophilic attack by the ethoxide ion.[12]
-
Step 4: Reduction of the Nitro Group: The nitro group is then reduced to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Step 5: Diazotization and Hydrolysis: The final step involves the conversion of the amino group to a hydroxyl group. This is a classic Sandmeyer-type reaction sequence where the amino group is converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol.[13]
Detailed Experimental Protocols
The following protocols are adapted from established procedures for analogous transformations and represent a viable method for the synthesis of this compound.
Synthesis of 2-Ethoxy-5-nitropyridine
Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.1 equivalents) in absolute ethanol under a nitrogen atmosphere.
-
Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add 2-chloro-5-nitropyridine (1.0 equivalent). The synthesis of 2-chloro-5-nitropyridine from 2-aminopyridine is a well-established multi-step process.[11]
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of 5-Amino-2-ethoxypyridine
Protocol:
-
Reaction Setup: In a Parr hydrogenation bottle, dissolve 2-ethoxy-5-nitropyridine (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenation: Place the reaction vessel on a Parr shaker and hydrogenate at a suitable pressure (e.g., 50 psi) until the uptake of hydrogen ceases.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the desired product. The product is often pure enough for the next step without further purification.
Synthesis of this compound
Protocol:
-
Diazotization: Dissolve 5-amino-2-ethoxypyridine (1.0 equivalent) in a cooled (0-5 °C) aqueous solution of sulfuric acid. While maintaining the low temperature, add a solution of sodium nitrite (1.1 equivalents) in water dropwise. Stir the mixture for a short period at this temperature to ensure complete formation of the diazonium salt.
-
Hydrolysis: Carefully and slowly heat the reaction mixture to facilitate the hydrolysis of the diazonium salt. The evolution of nitrogen gas will be observed.
-
Neutralization and Extraction: After the gas evolution ceases, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate). Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Physicochemical Data
The following table summarizes key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 116178-39-3 |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Appearance | Off-white to light brown solid (predicted) |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in methanol, ethanol, DMSO (predicted) |
Conclusion
While the specific historical discovery of this compound is not prominently documented, its synthesis is readily achievable through well-established and logical extensions of fundamental pyridine chemistry. The proposed synthetic pathways, grounded in decades of research on nucleophilic aromatic substitution and functional group interconversions on the pyridine scaffold, provide a robust framework for its preparation in a laboratory setting. The versatility of this molecule, with its dual functionality, ensures its continued relevance as a valuable building block for the synthesis of novel compounds in the fields of medicinal chemistry and materials science.
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Methodological & Application
Application Note: A Scalable Synthetic Route to 6-Ethoxypyridin-3-ol for Preclinical Development
Abstract
This document provides a detailed guide for the scale-up synthesis of 6-Ethoxypyridin-3-ol, a key intermediate for preclinical studies. In the absence of a direct, established synthetic protocol in the literature, two viable synthetic routes are proposed, analyzed, and supported by established chemical principles. This application note emphasizes not only the procedural steps but also the underlying chemical logic, safety considerations, and analytical controls necessary for producing material that meets the stringent quality requirements for preclinical evaluation. The protocols are designed to be self-validating, with in-process controls and final purity assessments detailed.
Introduction: The Need for a Robust and Scalable Synthesis
The progression of a new chemical entity (NCE) from discovery to preclinical trials is a critical phase in drug development. A robust, scalable, and well-documented synthesis of the active pharmaceutical ingredient (API) and its intermediates is paramount. This compound represents a common structural motif in medicinal chemistry, and its availability in sufficient quantity and high purity is often a prerequisite for toxicological and pharmacological studies.
This guide is structured to provide a comprehensive and practical framework for chemists and process scientists. We will explore two plausible synthetic routes, each with its own set of advantages and challenges, and provide detailed protocols that are amenable to scale-up. The core philosophy of this guide is to build quality into the process, a tenet of Good Manufacturing Practices (GMP) which should be considered even at the preclinical stage.[1][2][3]
Strategic Approach: Designing a Synthesis for Preclinical Supply
A synthesis designed for preclinical supply must be:
-
Reliable: The reactions should be high-yielding and reproducible.
-
Scalable: The process should be transferable from the bench to larger reactors without significant changes in performance.
-
Safe: Reagents and reaction conditions must be manageable on a larger scale.
-
Pure: The final product must meet stringent purity requirements, with a well-characterized impurity profile.[4]
With these principles in mind, we propose two synthetic routes starting from commercially available pyridines.
Proposed Synthetic Routes to this compound
Route 1: Diazotization of 6-Ethoxypyridin-3-amine
This route leverages the well-established diazotization of an aminopyridine to introduce the hydroxyl group.[5][][7]
Caption: Route 1: Synthesis via SNAr, reduction, and diazotization.
Route 2: Borylation and Oxidation of 5-Bromo-2-ethoxypyridine
This modern approach avoids the potentially hazardous diazonium salts and often offers milder reaction conditions.[8][9]
Caption: Route 2: Synthesis via SNAr, borylation, and oxidation.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Diazotization | Route 2: Borylation/Oxidation |
| Starting Materials | Readily available 2-chloro-5-nitropyridine. | Readily available 2,5-dibromopyridine. |
| Key Transformations | SNAr, Nitro Reduction, Diazotization. | SNAr, Miyaura Borylation, Oxidation. |
| Scalability | Diazotization can present challenges on scale due to the instability of diazonium salts and potential for exothermic decomposition. Continuous flow reactors can mitigate these risks.[10][11] | Palladium-catalyzed borylation is generally scalable, though catalyst cost and removal can be a consideration. Oxidation is typically straightforward. |
| Safety | Diazonium salts are potentially explosive. Careful temperature control is critical.[] | Boronic esters and peroxides require careful handling but are generally considered safer than diazonium salts. |
| Waste Profile | Aqueous acidic and basic streams from reaction and workup. | Palladium-containing waste stream requires specialized disposal. Boron-containing byproducts. |
| Overall Yield (Est.) | Moderate to good. | Good to excellent. |
Recommendation for Preclinical Scale-up: Route 2 is generally recommended for its superior safety profile and often milder reaction conditions, which can lead to a cleaner product profile. However, Route 1 may be more cost-effective if the safety and handling aspects of diazotization are well-managed.
Detailed Experimental Protocols
Route 1: Diazotization Pathway
Step 1: Synthesis of 2-Ethoxy-5-nitropyridine
-
Rationale: A nucleophilic aromatic substitution (SNAr) is an effective way to introduce the ethoxy group. The electron-withdrawing nitro group activates the ring towards nucleophilic attack.[12][13]
-
Materials:
-
2-Chloro-5-nitropyridine
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), anhydrous
-
-
Protocol:
-
To a stirred solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol at room temperature, add 2-chloro-5-nitropyridine (1.0 eq.) portion-wise, maintaining the temperature below 30°C.
-
Heat the reaction mixture to reflux and monitor by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify by recrystallization or column chromatography.
-
Step 2: Synthesis of 6-Ethoxypyridin-3-amine
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine.
-
Materials:
-
2-Ethoxy-5-nitropyridine
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
-
Protocol:
-
Charge a suitable hydrogenation vessel with 2-ethoxy-5-nitropyridine, a solvent (EtOH or EtOAc), and Pd/C catalyst (typically 1-5 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-4 bar) and stir vigorously at room temperature.
-
Monitor the reaction by hydrogen uptake and/or TLC/HPLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the product.
-
Step 3: Synthesis of this compound
-
Rationale: The diazotization of the aminopyridine followed by hydrolysis in aqueous acid yields the desired hydroxypyridine.[5][7]
-
Materials:
-
6-Ethoxypyridin-3-amine
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Water
-
-
Protocol:
-
Caution: Diazonium salts are potentially explosive. Perform this reaction behind a blast shield with strict temperature control.
-
Dissolve 6-ethoxypyridin-3-amine in aqueous sulfuric acid (e.g., 10-20% v/v) and cool to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 30-60 minutes after the addition is complete.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-70°C to facilitate the hydrolysis of the diazonium salt. Monitor for the cessation of nitrogen evolution.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to pH 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Route 2: Borylation/Oxidation Pathway
Step 1: Synthesis of 5-Bromo-2-ethoxypyridine
-
Rationale: Similar to Route 1, an SNAr reaction is used to selectively displace one of the bromine atoms. The bromine at the 2-position is more activated towards nucleophilic attack.[14]
-
Materials:
-
2,5-Dibromopyridine
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), anhydrous
-
-
Protocol:
-
Follow a similar procedure to Step 1 of Route 1, using 2,5-dibromopyridine as the starting material. Careful control of stoichiometry (1.0-1.1 eq. of NaOEt) is crucial to minimize the formation of the di-substituted product.
-
Step 2: Synthesis of 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
Rationale: The Miyaura borylation is a robust and high-yielding method for converting aryl halides to boronic esters.[15]
-
Materials:
-
5-Bromo-2-ethoxypyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane or Toluene, anhydrous
-
-
Protocol:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-ethoxypyridine, bis(pinacolato)diboron (1.1-1.5 eq.), potassium acetate (2.0-3.0 eq.), and Pd(dppf)Cl₂ (1-3 mol%).
-
Add anhydrous dioxane or toluene and heat the mixture to 80-100°C.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 3: Synthesis of this compound
-
Rationale: The oxidation of the boronic ester to the corresponding phenol (in this case, a pyridinol) is typically achieved with an alkaline peroxide solution.[16][17]
-
Materials:
-
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or other suitable solvent
-
-
Protocol:
-
Dissolve the boronic ester in a suitable solvent like THF.
-
Add an aqueous solution of sodium hydroxide (2-3 eq.).
-
Cool the mixture to 0°C and slowly add hydrogen peroxide dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Acidify the mixture to pH 7 with dilute HCl.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic extracts, filter, and concentrate.
-
Purify the crude product.
-
Quality Control for Preclinical Material
For any material intended for preclinical studies, rigorous quality control is essential.[18]
| Test | Method | Specification (Typical) | Rationale |
| Identity | ¹H NMR, ¹³C NMR, MS, IR | Conforms to structure | Confirms the chemical identity of the compound. |
| Purity | HPLC-UV/DAD | ≥ 98.0% | Ensures the material is of sufficient purity for biological testing.[4][19] |
| Residual Solvents | GC-HS | As per ICH Q3C guidelines | Limits potentially toxic residual solvents from the synthesis. |
| Heavy Metals | ICP-MS | As per ICH Q3D guidelines | Controls for heavy metal contaminants, especially from catalysts (e.g., Palladium). |
| Appearance | Visual | White to off-white solid | A basic quality control check. |
Conclusion
This application note has outlined two robust synthetic routes for the scale-up synthesis of this compound for preclinical studies. While both routes are viable, the borylation/oxidation pathway (Route 2) is recommended for its enhanced safety profile and generally milder conditions. The successful synthesis of this key intermediate relies not only on the execution of the chemical transformations but also on a strong foundation of analytical chemistry to ensure the final product meets the high-quality standards required for drug development.
References
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Image]. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Retrieved from [Link]
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YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
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Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]
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Dalton Transactions. (2016, February 23). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H .... Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]
- Google Patents. (n.d.). JP3046137B2 - Preparation of 2-chloropyridine.
- Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
- Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
-
Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]
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National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
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National Institutes of Health. (n.d.). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. PubMed Central. Retrieved from [Link]
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ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
-
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
ScienceDirect. (n.d.). Selectivity engineering of the diazotization reaction in a continuous flow reactor. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025, November 21). Current Good Manufacturing Practice (CGMP) Regulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-aminopyridine and bipyridine derivatives 20 and 22a–c. [Image]. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Labinsights. (2023, May 8). Eight Commonly Used Techniques for Drug Analysis. Retrieved from [Link]
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ACS Omega. (2025, January 13). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. Retrieved from [Link]
-
National Institutes of Health. (2016, July 14). Exploring Flow Procedures for Diazonium Formation. PubMed Central. Retrieved from [Link]
-
Advarra. (2020, July 15). Good Manufacturing Practices: When Do They Apply?. Retrieved from [Link]
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
ResearchGate. (2025, August 7). Rapid and efficient diazotization and diazo coupling reactions on silica sulfuric acid under solvent-free conditions. [Request PDF]. Retrieved from [Link]
-
National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]
-
MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]
-
YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]
-
IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
- Google Patents. (n.d.). CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines.
-
YouTube. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]
-
RSC Publishing. (n.d.). A scalable and green one-minute synthesis of substituted phenols. Retrieved from [Link]
-
Agilent Technologies. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
-
MDPI. (n.d.). Flow Hydrodediazoniation of Aromatic Heterocycles. Retrieved from [Link]
-
GXP-CC. (2021, December 22). GMP Requirements for Clinical Trial Material: An Overview. Retrieved from [Link]
-
YouTube. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A preparation of 2-chloropyridine /. Retrieved from [Link]_
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Mitsunobu Reactions for 6-Ethoxypyridin-3-ol
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the Mitsunobu reaction, specifically tailored for challenging heterocyclic substrates like 6-Ethoxypyridin-3-ol. This document is designed for researchers, chemists, and drug development professionals who encounter common pitfalls such as low yields, incomplete reactions, and complex purification profiles. Here, we move beyond standard protocols to explore the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize this powerful transformation.
Frequently Asked Questions (FAQs)
Q1: Why is my Mitsunobu reaction with this compound giving a low yield or failing completely?
The most common cause of failure for Mitsunobu reactions involving pyridinols or other weakly acidic phenols is related to the pKa of the nucleophile. The reaction mechanism requires the pronucleophile (in this case, this compound) to protonate the initially formed betaine adduct of triphenylphosphine (PPh₃) and the azodicarboxylate (e.g., DEAD or DIAD).[1][2][3] If the pyridinol is not acidic enough (typically pKa > 11-13), this proton transfer is slow or inefficient.[4][5] This leads to a competing side reaction where the unprotonated betaine is attacked by the alcohol, or the hydrazo anion attacks the activated alcohol intermediate, significantly reducing the yield of the desired ether.[4]
Q2: I've isolated a major side product that isn't my starting material. What is it likely to be?
When using weakly acidic nucleophiles like this compound, the most prevalent side product is an alkylated hydrazine derivative.[4] This occurs when the deprotonation of the pyridinol is slow. The intermediate hydrazo anion, formed from the reaction between the alcohol and the PPh₃-DEAD adduct, becomes a competing nucleophile and attacks the alkoxyphosphonium intermediate.[4] This pathway consumes your activated alcohol, directly reducing the yield of the desired pyridyl ether.
Q3: How can I overcome the issue of my pyridinol's high pKa?
To drive the reaction towards the desired product, you must enhance the rate of pyridinol deprotonation relative to the rate of side reactions. There are two primary strategies:
-
Modify the Azodicarboxylate: Switch from the standard DEAD or DIAD to a reagent that forms a more basic intermediate anion. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) is an excellent choice. The piperidine-based anion formed from ADDP is more basic than the ethoxide-based anion from DEAD, making it more effective at deprotonating weakly acidic pronucleophiles.[4]
-
Use a More Reactive Phosphine: While less common for addressing the pKa issue directly, using more nucleophilic phosphines like tributylphosphine (n-Bu₃P) can sometimes accelerate the formation of the key intermediates, although this can also introduce other challenges.[6]
Q4: What is the best way to deal with the triphenylphosphine oxide (TPPO) and hydrazine byproducts during purification?
The removal of stoichiometric byproducts is a classic challenge in Mitsunobu reactions.[6][7]
-
Triphenylphosphine Oxide (TPPO): TPPO is notoriously difficult to separate from many organic products due to its polarity and crystallinity. Strategies include:
-
Crystallization: If your product is soluble in a nonpolar solvent (e.g., hexanes/ether), TPPO may precipitate and can be removed by filtration.
-
Chromatography: Careful column chromatography is often required.
-
Polymer-Supported PPh₃: Using a polymer-supported triphenylphosphine (PS-PPh₃) allows for the simple filtration of the resulting polymer-bound phosphine oxide, drastically simplifying the workup.[4]
-
Acid-Soluble Phosphines: Using a phosphine with a basic handle, like diphenyl(2-pyridyl)phosphine, allows the resulting oxide to be removed with an aqueous acid wash.[6]
-
-
Hydrazine Dicarboxylate: This byproduct can often be removed with aqueous washes. Using di-p-chlorobenzyl azodicarboxylate can result in a hydrazine byproduct that is easily removed by filtration.
In-Depth Troubleshooting Guide
Scenario 1: Low or No Conversion of Starting Alcohol
| Question | Expert Analysis & Causality | Recommended Action |
| Are my reagents pure and anhydrous? | The Mitsunobu reaction is a dehydration reaction; any extraneous water will react with the intermediates and quench the cycle. Azodicarboxylates (DEAD, DIAD) can degrade over time, and PPh₃ can oxidize to TPPO upon prolonged exposure to air. | Use freshly opened or purified reagents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. |
| Is my stoichiometry correct? | The reaction is stoichiometric. Typically, 1.2 to 1.5 equivalents of both the phosphine and the azodicarboxylate relative to the limiting reagent are used to ensure the reaction goes to completion.[8] | Carefully check the molar equivalents of your reagents. For a challenging substrate, consider increasing the excess to 1.5 equivalents. |
| What is the order of reagent addition? | The generally accepted and most reliable method is to have the alcohol, the pyridinol, and the triphenylphosphine dissolved in the solvent first.[8] The azodicarboxylate is then added dropwise at a controlled temperature (usually 0 °C). Adding the azodicarboxylate last ensures that the betaine it forms with PPh₃ is immediately trapped by the acidic proton of the pyridinol, minimizing side reactions. | Standard Order: 1. Dissolve this compound, alcohol, and PPh₃ in THF. 2. Cool to 0 °C. 3. Add DIAD/DEAD dropwise. |
| Is the reaction temperature optimal? | The initial reaction between PPh₃ and DEAD/DIAD is exothermic. Starting at 0 °C helps control this initial burst of reactivity.[8] Most reactions are then allowed to warm to room temperature and stir for several hours.[9] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can sometimes drive it to completion, but this can also increase the rate of side product formation. | Start the reaction at 0 °C during the azodicarboxylate addition, then allow it to warm to room temperature. Monitor by TLC or LC-MS before considering heating. |
Scenario 2: Significant Side Product Formation
| Question | Expert Analysis & Causality | Recommended Action |
| Why am I getting the alkylated hydrazine byproduct? | As detailed in the FAQs, this is a direct consequence of the pyridinol's low acidity (high pKa). The hydrazo anion intermediate is not efficiently protonated and acts as a competing nucleophile.[4] | The most effective solution is to switch from DEAD/DIAD to ADDP (1,1'-(azodicarbonyl)dipiperidine).[4] This generates a more basic intermediate that will more effectively deprotonate the pyridinol. |
| Could N-alkylation of the pyridine ring occur? | While O-alkylation is generally favored for pyridin-3-ols, competitive N-alkylation is a possibility, especially under forcing conditions. The pyridine nitrogen is a nucleophilic site. This is a known pathway for other nitrogen heterocycles like imidazoles and pyrimidines in Mitsunobu reactions.[6] | Ensure you are not using excessive heat. If N-alkylation is a persistent issue, this may indicate that the Mitsunobu reaction is not the ideal choice for your specific substrate combination, and an alternative like a Williamson ether synthesis should be considered. |
Visualized Reaction and Troubleshooting Workflow
The Mitsunobu Reaction Mechanism
The following diagram illustrates the key steps in a successful Mitsunobu reaction. Understanding this pathway is crucial for diagnosing issues.
Caption: A decision tree for troubleshooting low yields.
Optimized Experimental Protocol
This protocol incorporates best practices for the Mitsunobu reaction of this compound with a generic primary alcohol (R-CH₂-OH), utilizing a modified reagent system to maximize yield and simplify purification.
Reagents & Recommended Stoichiometry
| Reagent | Molar Eq. | Rationale |
| This compound | 1.0 | Limiting Reagent |
| Primary Alcohol (R-CH₂-OH) | 1.1 | Slight excess to ensure consumption of the pyridinol |
| Polymer-Supported PPh₃ | 1.5 | Simplifies workup by allowing filtration of byproduct |
| ADDP | 1.5 | More effective for deprotonating the weakly acidic pyridinol [4] |
| Anhydrous Tetrahydrofuran (THF) | 0.1 - 0.2 M | A preferred solvent for Mitsunobu reactions [6][9] |
Step-by-Step Methodology
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the primary alcohol (1.1 eq.), and polymer-supported triphenylphosphine (PS-PPh₃, 1.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.
-
Dissolution: Add anhydrous THF via syringe to achieve the target concentration (e.g., 0.1 M). Stir the mixture at room temperature until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0 °C.
-
ADDP Addition: In a separate flask, dissolve 1,1'-(azodicarbonyl)dipiperidine (ADDP, 1.5 eq.) in a minimal amount of anhydrous THF. Add this solution to the reaction mixture dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the limiting this compound.
-
Workup - Part 1 (Byproduct Removal): Upon completion, filter the reaction mixture through a pad of Celite® to remove the polymer-supported triphenylphosphine oxide. Wash the resin with additional THF or dichloromethane (DCM).
-
Workup - Part 2 (Aqueous Wash): Concentrate the filtrate under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with water and then a saturated brine solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the final pyridyl ether.
References
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. Retrieved from [Link]
-
Humphries, P. S., et al. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry, 2, 22. [Link]
-
Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6690. [Link]
-
Zhou, X., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 15, 5167-5189. [Link]
- Fletcher, S. P. (2015). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Aldrichimica Acta, 48(1), 19-29. (Note: A direct public link to the full text is not available, but the reference is widely cited and accessible through chemical society memberships or university libraries).
-
ResearchGate. (n.d.). Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Retrieved from [Link]
- Dembinski, R. (2017). The Mitsunobu Reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 341-347). Royal Society of Chemistry. (Note: This is a book chapter, providing context on byproducts).
-
But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: A Powerful Tool in Organic Synthesis. Chemistry – An Asian Journal, 2(11), 1340-1355. [Link]
Sources
- 1. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Ethoxypyridin-3-ol
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Ethoxypyridin-3-ol. It addresses common challenges and frequently asked questions, offering field-proven insights and solutions to navigate potential synthetic pitfalls.
Troubleshooting Guide: Common Issues in this compound Synthesis
This section is designed to help you diagnose and resolve specific problems encountered during your experiments.
Q1: My reaction to synthesize this compound via Williamson ether synthesis is showing a low yield and multiple spots on TLC. What are the likely byproducts?
When synthesizing this compound from a dihydroxypyridine precursor, such as 2,5-dihydroxypyridine, using an ethylating agent like ethyl iodide in the presence of a base, several byproducts can lead to low yields and a complex product mixture.
Likely Causes and Byproducts:
-
Over-ethoxylation: The presence of two hydroxyl groups on the starting material can lead to the formation of the diether byproduct, 2,5-diethoxypyridine. This occurs when the reaction is not selective for the desired mono-ethoxylation.
-
N-Ethoxylation: The pyridine nitrogen is nucleophilic and can compete with the hydroxyl groups for the ethylating agent, resulting in the formation of an N-ethylated pyridinium salt. This is particularly prevalent under neutral or slightly acidic conditions.
-
Starting Material: Unreacted 2,5-dihydroxypyridine will also contribute to the complex mixture if the reaction does not go to completion.
Troubleshooting and Solutions:
-
Selective Monosubstitution: To favor the formation of this compound, carefully control the stoichiometry of your reagents. Using a slight excess of the dihydroxypyridine relative to the ethylating agent can help minimize the formation of the diether.
-
Choice of Base: Employing a strong base, such as sodium hydride (NaH), will deprotonate the more acidic phenolic hydroxyl group, enhancing its nucleophilicity and favoring O-alkylation over N-alkylation.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the accumulation of byproducts.
-
Purification Strategy: A carefully designed column chromatography protocol is often necessary to separate the desired product from the starting material and byproducts. The polarity differences between the mono- and di-ethoxylated products, as well as the ionic nature of the N-ethylated byproduct, can be exploited for effective separation.
| Compound | Structure | Polarity | Identification Notes |
| This compound | Intermediate | Desired product. | |
| 2,5-Diethoxypyridine | Low | Less polar than the desired product. | |
| N-Ethyl-5-hydroxy-2-pyridone | High | Ionic, may streak on TLC. | |
| 2,5-Dihydroxypyridine | High | Starting material, more polar than the product. |
Table 1. Common byproducts in the Williamson ether synthesis of this compound.
Q2: I'm attempting to synthesize this compound by diazotization of 5-ethoxy-2-aminopyridine followed by hydrolysis, but the reaction mixture is intensely colored, and the yield is poor. What is happening?
The diazotization of aminopyridines can be a sensitive reaction, and the formation of colored impurities is a common issue, often indicative of azo coupling side reactions.[1][2]
Likely Causes and Byproducts:
-
Azo Coupling: The diazonium salt intermediate is an electrophile and can react with the starting 5-ethoxy-2-aminopyridine (which is nucleophilic) to form a highly colored azo compound. This is a significant competing reaction that consumes both the starting material and the intermediate.[2]
-
Incomplete Diazotization: If the diazotization is not complete, the remaining starting material is available to participate in azo coupling.
-
Decomposition of Diazonium Salt: Pyridine diazonium salts can be unstable, and decomposition can lead to a variety of undesired byproducts.[3] Warming the reaction mixture prematurely can accelerate this decomposition.[4]
Troubleshooting and Solutions:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the diazotization process to ensure the stability of the diazonium salt and minimize side reactions.
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the aminopyridine. This ensures that the concentration of nitrous acid is kept low, which can help to suppress side reactions.
-
Acidic Conditions: The reaction should be carried out in a strongly acidic medium. This protonates the amino group of the starting material, rendering it less nucleophilic and thus less likely to engage in azo coupling.[1]
-
Hydrolysis Conditions: After the diazotization is complete, the hydrolysis of the diazonium salt to the desired pyridinol should be performed by carefully warming the reaction mixture. This step should also be monitored to find the optimal temperature and time for the conversion while minimizing degradation.
Experimental Protocol: Diazotization and Hydrolysis of 5-ethoxy-2-aminopyridine
-
Dissolve 5-ethoxy-2-aminopyridine in dilute sulfuric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Gradually warm the reaction mixture to 50-60 °C and maintain this temperature until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate) to precipitate the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q3: What are the most common synthetic routes to this compound?
The two most prevalent synthetic strategies are:
-
Williamson Ether Synthesis: This involves the O-alkylation of a suitable dihydroxypyridine precursor with an ethylating agent. The key challenge is achieving selective mono-ethoxylation.
-
Diazotization of an Aminopyridine: This route starts with an appropriately substituted aminopyridine, which is converted to a diazonium salt and subsequently hydrolyzed to the desired pyridinol. Controlling the stability and reactivity of the diazonium intermediate is crucial.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pharmdguru.com [pharmdguru.com]
- 3. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 6-Ethoxypyridin-3-ol
Welcome to the technical support center for the purification of 6-Ethoxypyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. Achieving high purity is critical for ensuring the success of subsequent synthetic steps and the validity of biological data. This document provides in-depth, field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A: The impurity profile of your crude material is intrinsically linked to its synthetic route. However, several classes of impurities are common. Organic impurities are the most prevalent type found in active pharmaceutical ingredients (APIs) and intermediates.[1] These can include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be precursors like 2-ethoxy-5-aminopyridine or related compounds.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., Palladium, Copper) used in the synthesis.[2]
-
Process-Related By-products: These are the most challenging impurities and can arise from side reactions. Examples include isomers, products of over- or under-alkylation, or degradation products formed during workup or storage.[3][4]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, Toluene, THF) that were not completely removed.
Q2: Why is achieving high purity for this compound so critical for my research?
A: The purity of a synthetic intermediate has significant downstream consequences.[4]
-
In Drug Development: Regulatory bodies like the ICH and FDA have stringent guidelines on impurity levels in APIs.[1] Identifying and controlling impurities early in development is essential for safety and efficacy.[4]
-
For Subsequent Reactions: Impurities can interfere with or poison catalysts, lead to the formation of new, difficult-to-separate by-products, and lower the yield and purity of your final compound.
-
In Biological Assays: Trace impurities can exhibit their own biological activity, leading to false positives or negatives and confounding structure-activity relationship (SAR) studies.
Q3: What are the principal purification techniques applicable to this compound?
A: The choice of purification method depends on the nature of the impurities and the scale of your experiment. The three most effective and widely used techniques for a polar, weakly acidic compound like this compound are:
-
Flash Column Chromatography: Excellent for removing closely related impurities with different polarities. It is a cornerstone technique for purifying pyridine derivatives.[5][6]
-
Acid-Base Extraction: A powerful and scalable liquid-liquid extraction technique that leverages the phenolic hydroxyl group's acidity to separate it from neutral or basic impurities.[7]
-
Recrystallization: A classic and cost-effective method for obtaining highly pure, crystalline material, provided a suitable solvent can be found.
Part 2: Troubleshooting and Detailed Protocols by Technique
This section provides specific, actionable advice for overcoming common challenges encountered during purification.
A. Flash Column Chromatography
Flash chromatography is often the go-to method for achieving high purity on a lab scale. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.
Caption: Workflow for Flash Column Chromatography.
Troubleshooting Chromatography
Q: My compound is streaking or tailing on the TLC plate and column. What's causing this and how can I fix it? A: Peak tailing is a frequent issue with basic compounds like pyridines.[8] The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups (Si-OH) on the surface of the silica gel. This creates a secondary, non-ideal retention mechanism.
-
The Fix - Mobile Phase Additives: The most effective solution is to add a small amount of a competing base to your mobile phase. This base will occupy the acidic silanol sites, preventing your compound from interacting with them.
-
Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., Ethyl Acetate/Hexane with 0.5% TEA). This is the most common and effective method.
-
Ammonia: For very basic compounds, using a mobile phase saturated with ammonia (e.g., a DCM/Methanol/Ammonia system) can be effective, though it requires careful handling in a fume hood.
-
Q: I'm getting poor separation between my product and a similarly polar impurity. What are my options? A: This is a classic chromatography challenge. Here is a logical progression of solutions:
-
Optimize the Mobile Phase: Switch to a less polar solvent system to increase the separation (increase the Rf difference) between your compounds. Test various solvent systems with different selectivities (e.g., swap Ethyl Acetate for Dichloromethane/Methanol).
-
Use a Gradient: Instead of running the column with a single solvent mixture (isocratic), start with a low polarity mobile phase and gradually increase the polarity. This will sharpen peaks and can improve the resolution of closely eluting compounds.
-
Change the Stationary Phase: If optimizing the mobile phase fails, the issue may be the stationary phase. Consider using alumina (basic or neutral) which may offer different selectivity for pyridine derivatives, or a C18 reversed-phase column if your compound and impurities have sufficient hydrophobicity.
Protocol: Flash Column Chromatography of this compound
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes. Aim for an Rf value of ~0.25-0.35 for the product. Add 0.5% Triethylamine (TEA) to the mobile phase to prevent peak tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use. Pour the slurry into the column and use gentle pressure to pack a uniform bed.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane (DCM) or the mobile phase. For better resolution, it is highly recommended to pre-adsorb the crude material onto a small amount of silica gel (dry loading). To do this, dissolve the compound in a volatile solvent (like DCM), add silica gel, and evaporate the solvent until a free-flowing powder is obtained.
-
Elution: Carefully load the sample onto the top of the silica bed. Begin eluting with the mobile phase, collecting fractions. If using a gradient, slowly increase the percentage of the more polar solvent (EtOAc).
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Product Isolation: Combine the fractions that contain the pure product and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel, 230-400 mesh |
| Mobile Phase | Hexane / Ethyl Acetate (e.g., starting at 70:30) |
| Additive | 0.5% (v/v) Triethylamine (TEA) |
| Target Rf (TLC) | 0.25 - 0.35 |
B. Acid-Base Extraction
This technique is ideal for separating acidic or basic compounds from neutral materials. Since this compound is a phenol, it is weakly acidic (pKa ~10) and can be converted to its water-soluble salt (phenoxide) by a strong base.[9]
Caption: Acid-Base Extraction workflow for purifying a phenol.
Troubleshooting Extraction
Q: I've added the base and shaken my separatory funnel, but now I have a thick emulsion between the layers that won't separate. What do I do? A: Emulsion formation is common, especially with crude reaction mixtures.
-
The Fix:
-
Be Patient: Allow the funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Add Brine: Add a small amount of a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Filtration (Last Resort): Pass the entire mixture through a pad of Celite or filter paper to break up the emulsified particles.
-
Q: I've re-acidified the aqueous layer, but my product isn't precipitating out. Where did it go? A: There are a few possibilities:
-
Insufficient Acidification: Your product is still dissolved as the phenoxide salt. Check the pH of the aqueous layer with pH paper. Continue adding acid (e.g., 1M HCl) dropwise until the solution is acidic (pH ~5-6).
-
Product is Soluble in Water: this compound has some water solubility. If it doesn't precipitate, you must perform a back-extraction. Add a fresh portion of an organic solvent (like EtOAc or DCM) to the acidified aqueous layer and extract your now-neutral product back into the organic phase. Repeat the extraction 2-3 times to maximize recovery.
-
Low Concentration: If the product concentration is very low, it may not precipitate even if the pH is correct. In this case, proceed directly to back-extraction.
Protocol: Acid-Base Extraction of this compound
-
Dissolution: Dissolve the crude material in an organic solvent that is immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Initial Wash (Optional): To remove any strongly acidic impurities (like carboxylic acids), wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Phenols are generally not acidic enough to react with weak bases like NaHCO₃.[9] Discard the aqueous layer.
-
Product Extraction: Add 1M aqueous sodium hydroxide (NaOH) solution to the separatory funnel. Shake gently. The this compound will be deprotonated and move into the aqueous layer as its sodium salt.[7]
-
Separation: Allow the layers to separate. Drain the aqueous layer (containing your product) into a clean flask. Keep the organic layer (containing neutral and basic impurities) aside. Repeat the extraction on the organic layer with fresh NaOH solution to ensure complete recovery.
-
Product Recovery: Cool the combined aqueous layers in an ice bath. Slowly and carefully acidify the solution by adding 1M hydrochloric acid (HCl) dropwise with stirring. Monitor the pH with litmus or pH paper. Your product should precipitate out as a solid as the solution becomes neutral/weakly acidic (pH ~5-7).
-
Isolation:
-
If a solid precipitates: Collect the pure product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If no solid forms (or for maximum recovery): Extract the acidified aqueous solution 3 times with fresh EtOAc or DCM. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified product.
-
C. Recrystallization
Recrystallization purifies compounds by taking advantage of differences in solubility between the desired compound and impurities in a given solvent. The ideal solvent will dissolve the compound completely when hot but very poorly when cold.[10]
Caption: General workflow for Recrystallization.
Troubleshooting Recrystallization
Q: I've dissolved my compound in hot solvent and let it cool, but it has "oiled out" into a gooey liquid instead of forming crystals. What happened? A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the solution is supersaturated.
-
The Fix:
-
Re-heat the Solution: Heat the mixture until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to ensure the solution is no longer saturated at the boiling point.
-
Slow Cooling: This is critical. Allow the flask to cool very slowly. Insulate the flask with glass wool or paper towels to prevent rapid cooling.
-
Scratch/Seed: Once at room temperature, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal of the pure compound to induce crystallization.
-
Q: My recrystallization worked, but my final yield is very low. How can I improve recovery? A: Low yield is often due to using too much solvent or incomplete precipitation.
-
The Fix:
-
Use Minimum Solvent: During the dissolution step, add the hot solvent in very small portions, waiting for it to boil between additions, until the solid just dissolves. Using a large excess of solvent will keep more of your product dissolved even when cold.
-
Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the amount of product that crystallizes out of solution.
-
Concentrate the Mother Liquor: The filtrate (mother liquor) after you collect your crystals still contains some dissolved product. You can try to recover more material by boiling off some of the solvent and cooling again to get a second crop of crystals. Note that this second crop may be less pure than the first.
-
Protocol: Recrystallization of this compound
-
Solvent Selection: Test small amounts of your crude material with various solvents to find a suitable one. For a polar, hydrogen-bond-donating compound like this compound, good candidates include isopropanol, ethanol/water mixtures, or ethyl acetate/hexane mixtures. The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Large, high-purity crystals form during slow cooling.
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the purified crystals under high vacuum.
| Solvent System | Rationale |
| Isopropanol | A moderately polar alcohol that is often a good choice for phenolic compounds.[10] |
| Ethanol/Water | A polar system. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes cloudy (cloud point), then add a drop of ethanol to clarify. Cool. |
| EtOAc/Hexane | Dissolve in a minimal amount of boiling EtOAc, then add hot hexane until the solution becomes cloudy. Cool. |
References
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]
-
Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography. Sorbtech. Available at: [Link]
-
Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. MDPI. Available at: [Link]
-
Separation of Acidic, Basic and Neutral Compounds. Magritek. Available at: [Link]
- RU2423346C2 - Improved method for synthesis of beta-blocker. Google Patents.
-
Acid base extraction. YouTube. Available at: [Link]
-
Acid–base extraction. Wikipedia. Available at: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central. Available at: [Link]
-
Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. ResearchGate. Available at: [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
- US20190106438A1 - Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]. Google Patents.
-
Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. YouTube. Available at: [Link]
-
Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research. Available at: [Link]
- US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. Available at: [Link]
-
Method for pyridine amine derivative. Chromatography Forum. Available at: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. ResearchGate. Available at: [Link]
-
Recent trends in the impurity profile of pharmaceuticals. PubMed Central. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 4. jopcr.com [jopcr.com]
- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. column-chromatography.com [column-chromatography.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Navigating the Complexities of the Mitsunobu Reaction with 6-Ethoxypyridin-3-ol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
As Senior Application Scientists with extensive field experience, we've designed this comprehensive technical support center to address the specific challenges you may encounter when utilizing 6-Ethoxypyridin-3-ol in the Mitsunobu reaction with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine. This guide moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and practical solutions to common side reactions and experimental hurdles.
Troubleshooting Guide: From Low Yields to Complex Product Mixtures
This section is designed to help you diagnose and resolve issues that may arise during your experiments. Each entry follows a question-and-answer format, detailing the problem, its probable cause, and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yields in the Mitsunobu reaction with this compound can stem from several factors, primarily related to the nucleophilicity of the pyridinol and the stability of the reaction intermediates.
-
Root Cause Analysis:
-
Side Reactions Consuming Reagents: Several side reactions can consume the reactants, thereby lowering the yield of the desired product. The most common of these is the formation of a hydrazide byproduct from DIAD.[2] Additionally, with a hydroxypyridine, N-alkylation can compete with the desired O-alkylation.[3]
-
Steric Hindrance: While this compound itself is not exceptionally bulky, the alcohol partner in the reaction could be sterically hindered, slowing down the desired SN2 reaction.[4]
-
Moisture in the Reaction: The Mitsunobu reaction is sensitive to moisture, which can hydrolyze the phosphonium intermediates and consume the reagents.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. THF is a common and effective solvent for this reaction.[5]
-
Optimize Reagent Stoichiometry: While a 1:1:1 ratio of alcohol, nucleophile, and phosphine is theoretical, in practice, using a slight excess (1.2-1.5 equivalents) of triphenylphosphine and DIAD can help drive the reaction to completion.[5]
-
Order of Addition: The order of reagent addition can be critical. A common and often successful procedure is to dissolve the this compound, the alcohol, and triphenylphosphine in an anhydrous solvent, cool the mixture to 0 °C, and then add the DIAD dropwise.[6] This allows for the formation of the betaine in the presence of the nucleophile and alcohol, facilitating the subsequent steps.
-
Temperature Control: The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[6] For sluggish reactions, gentle heating might be beneficial, but this should be done cautiously as it can also promote side reactions.
-
Question 2: I've isolated a significant amount of a byproduct that appears to be N-alkylated 6-ethoxypyridin-3-one. How can I favor O-alkylation?
The competition between N-alkylation and O-alkylation is a well-documented challenge with hydroxypyridine substrates in Mitsunobu reactions.[3] The pyridinol can exist in equilibrium with its pyridone tautomer, and both the oxygen and nitrogen atoms can act as nucleophiles.
-
Mechanistic Insight: The regioselectivity of the reaction is influenced by both electronic and steric factors. The oxygen of the hydroxyl group is generally considered a "harder" nucleophile than the nitrogen of the pyridone tautomer. The alkoxyphosphonium intermediate formed in the Mitsunobu reaction is a relatively hard electrophile, which should preferentially react at the harder nucleophilic site (the oxygen).[4] However, the specific reaction conditions and the electronic nature of the pyridine ring can influence this selectivity.
-
Strategies to Promote O-Alkylation:
-
Choice of Phosphine: While triphenylphosphine is standard, using a more sterically demanding phosphine could potentially favor attack at the less hindered oxygen atom.
-
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium of the hydroxypyridine. Experimenting with less polar solvents like toluene or dichloromethane, in addition to THF, may alter the N/O alkylation ratio.
-
Temperature Control: Running the reaction at lower temperatures for a longer duration may improve the selectivity for the thermodynamically favored O-alkylated product.
-
Question 3: My crude product is contaminated with triphenylphosphine oxide and the DIAD-hydrazine byproduct. What is the most effective purification strategy?
The removal of these byproducts is a classic challenge in Mitsunobu reactions. Their physical properties often make them difficult to separate from the desired product by simple extraction.
-
Byproduct Properties and Purification Tactics:
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | Purification Notes |
| Triphenylphosphine Oxide | 278.28 | 154-158 | 360 | Poorly soluble in hexane and cold diethyl ether. Soluble in dichloromethane, ethyl acetate, ethanol, and methanol.[7][8][9][10][11] | Can often be removed by crystallization from a non-polar solvent or by chromatography. Conversion to a magnesium or zinc complex can facilitate its removal by precipitation.[7] |
| Diisopropyl Hydrazodicarboxylate | 204.23 | - | - | Soluble in many organic solvents. | Can be challenging to remove by extraction. Column chromatography is often necessary. |
| This compound | 139.15 | - | - | Data not readily available. Expected to have some polarity due to the hydroxyl group and pyridine nitrogen. | - |
| DIAD | 202.21 | 3-5 | 75 @ 0.25 mmHg | Insoluble in water.[2][12] | - |
-
Step-by-Step Purification Protocol:
-
Initial Workup: After the reaction is complete, concentrate the reaction mixture.
-
Precipitation of Triphenylphosphine Oxide: Add a non-polar solvent like diethyl ether or a mixture of hexane and ethyl acetate to the crude residue. The triphenylphosphine oxide will often precipitate and can be removed by filtration.
-
Column Chromatography: This is typically the most effective method for separating the desired product from the remaining triphenylphosphine oxide and the DIAD-hydrazine byproduct. A silica gel column using a gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. The polarity of the eluent can be adjusted based on the polarity of the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Mitsunobu reaction with this compound?
The reaction proceeds through a series of well-defined steps:
-
Betaine Formation: Triphenylphosphine, a good nucleophile, attacks the electrophilic DIAD to form a betaine intermediate.[4]
-
Proton Transfer: The acidic proton of this compound is transferred to the nitrogen of the betaine, forming a phosphonium salt and the pyridinolate anion.[4]
-
Formation of the Alkoxyphosphonium Salt: The pyridinolate anion attacks the phosphorus atom of the phosphonium salt, displacing the DIAD-hydrazine byproduct and forming the key alkoxyphosphonium salt. This activates the hydroxyl group of the alcohol, turning it into a good leaving group.
-
SN2 Attack: The deprotonated alcohol (alkoxide) then acts as a nucleophile and attacks the carbon atom of the activated this compound in an SN2 fashion, leading to the formation of the desired ether and triphenylphosphine oxide.
Q3: Are there any alternative reagents to DIAD and triphenylphosphine that might simplify the workup?
Yes, several modifications to the standard Mitsunobu protocol have been developed to address the challenges of byproduct removal.
-
Polymer-supported Reagents: Using a polymer-supported triphenylphosphine allows for the easy removal of the phosphine oxide byproduct by simple filtration. [13]* Modified Azodicarboxylates: Azodicarboxylates with different ester groups have been developed to yield hydrazine byproducts with different solubility profiles, making them easier to remove. For example, di-p-chlorobenzyl azodicarboxylate (DCAD) generates a hydrazine byproduct that is less soluble in many organic solvents. [5]* Phosphorane Reagents: Reagents like (cyanomethylene)tributylphosphorane (CMBP) combine the functions of the phosphine and the azodicarboxylate into a single molecule, leading to different and sometimes more easily removable byproducts. [14]
Experimental Protocol: A Representative Mitsunobu Reaction with a 3-Hydroxypyridine Derivative
This protocol is adapted from a known procedure for the Mitsunobu reaction with a substituted hydroxypiperidine, which serves as a good model for the reaction with this compound. [6] Materials:
-
This compound (1.0 eq)
-
Alcohol (1.2 eq)
-
Triphenylphosphine (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
To the resulting residue, add diethyl ether and stir for 30 minutes. The triphenylphosphine oxide should precipitate.
-
Filter the mixture, washing the solid with a small amount of cold diethyl ether.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Dodge, J. A., & Nissen, J. S. (1998). A convenient workup for Mitsunobu reactions. The Journal of Organic Chemistry, 63(19), 6458–6459.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Tsunoda, T., Ozaki, F., & Shirakata, N. (1998). (Cyanomethylene)tributylphosphorane: A New Reagent for a Modified Mitsunobu Reaction. Chemistry Letters, 27(4), 349-350.
-
Wikipedia. (2023). Triphenylphosphine oxide. Retrieved from [Link]
- Humphries, P. S., et al. (2004). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Bioorganic & Medicinal Chemistry Letters, 14(22), 5623-5626.
- Comins, D. L., & Dehghani, A. (1993). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 34(48), 7795-7798.
-
PubChem. (n.d.). Diisopropyl azodicarboxylate. Retrieved from [Link]
-
Wikipedia. (2023). Diisopropyl azodicarboxylate. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Mitsunobu Reaction Conditions for (S)-1-Boc-3-hydroxypyridine.
-
Org Prep Daily. (2007). Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Mitsunobu Reaction Conditions for (S)-1-Boc-3-hydroxypiperidine.
- ACS Publications. (2014). Solubilities of Triphenylphosphine Oxide in Selected Solvents.
- ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
- Grokipedia. (n.d.). Diisopropyl azodicarboxylate.
-
PubChem. (n.d.). Diisopropyl azodicarboxylate. Retrieved from [Link]
Sources
- 1. Diisopropyl azodicarboxylate | C8H14N2O4 | CID 5363146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diisopropyl azodicarboxylate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Triphenylphosphine oxide | 791-28-6 [chemicalbook.com]
- 10. Triphenylphosphine Oxide | 791-28-6 | TCI AMERICA [tcichemicals.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. grokipedia.com [grokipedia.com]
- 13. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Alternative reagents to DIAD for the Mitsunobu reaction of 6-Ethoxypyridin-3-ol
Welcome to the technical support guide for navigating the Mitsunobu reaction with 6-Ethoxypyridin-3-ol. This document provides in-depth guidance on selecting alternative reagents to Diisopropyl azodicarboxylate (DIAD), troubleshooting common experimental issues, and optimizing your reaction conditions. Our goal is to equip you with the expertise to overcome challenges and achieve successful outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to DIAD for my Mitsunobu reaction?
While DIAD and its close relative DEAD (Diethyl azodicarboxylate) are effective reagents, they present several challenges that often lead researchers to seek alternatives[1][2]:
-
Safety Concerns: Both DEAD and DIAD are potentially explosive and toxic, making their storage and handling on a large scale problematic.[2]
-
Purification Difficulties: The reduced byproducts, diisopropyl hydrazodicarboxylate and triphenylphosphine oxide (TPPO), are often difficult to separate from the desired product due to their similar polarities and physical properties. This complicates purification, especially in later stages of a synthesis.
-
Reaction Sensitivity: The success of the reaction can be sensitive to the steric bulk of the alcohol and the acidity (pKa) of the nucleophile.[1] For a substrate like this compound, the electronic nature of the pyridine ring can also influence reactivity.
The ideal alternative should offer a combination of improved safety, simplified workup and purification, and high reactivity.
Q2: Are there specific challenges associated with using this compound as a substrate?
Yes, the structure of this compound presents unique considerations. The pyridine nitrogen, being basic, could potentially interfere with the reaction by reacting with the acidic pronucleophile or intermediates. This can lead to side reactions or a reduction in yield. Careful selection of reaction conditions, such as the order of reagent addition, can be crucial to mitigate these effects. Pre-forming the betaine by reacting the phosphine and the azodicarboxylate before adding the alcohol and nucleophile may be a beneficial strategy.[1]
Alternative Azodicarboxylate Reagents to DIAD
Several alternative azodicarboxylates have been developed to address the shortcomings of DIAD and DEAD. Below is a comparative analysis of the most common replacements.
1. Di-(4-chlorobenzyl)azodicarboxylate (DCAD)
DCAD is an excellent, commercially available alternative that was specifically designed to simplify product purification.[3]
-
Expertise & Experience: The key advantage of DCAD lies in the physical properties of its corresponding hydrazine byproduct.[3] Unlike the oily byproducts from DIAD/DEAD, the reduced form of DCAD, di-(4-chlorobenzyl) hydrazodicarboxylate, is a solid that is largely insoluble in common organic solvents like dichloromethane (CH₂Cl₂).[3][4] This allows for its simple removal by filtration directly from the reaction mixture.[1][3]
-
Trustworthiness: DCAD is a stable, crystalline solid at room temperature, making it safer to handle and store than liquid DIAD or DEAD.[3][4] Its reactivity is comparable to DIAD across a range of nucleophiles and substrates.[3]
2. Di-tert-butyl azodicarboxylate (DBAD)
DBAD offers a different, yet equally effective, strategy for byproduct removal.
-
Expertise & Experience: The tert-butyl ester groups on the hydrazine byproduct are highly susceptible to cleavage under acidic conditions. After the reaction is complete, a simple treatment with trifluoroacetic acid (TFA) removes the tert-butyl groups, and the resulting hydrazine byproduct can be easily removed by an aqueous wash.[1]
-
Trustworthiness: This method is particularly useful when chromatographic separation is challenging. It is often used in conjunction with polymer-bound triphenylphosphine to allow for a completely filtration-based purification protocol.[1]
3. Azopyridines
These reagents, such as (E)-diazene-1,2-diylbis(pyridin-4-ylmethanone), introduce basic handles into the azodicarboxylate structure, which aids in purification.
-
Expertise & Experience: The pyridine moieties in the reagent and its byproduct allow for their removal from the reaction mixture via a simple acid wash. This is particularly advantageous if the desired product is non-basic and stable to acidic conditions.
-
Trustworthiness: Several azopyridine derivatives have been shown to be potent and recyclable reagents for efficient Mitsunobu reactions.[5]
Data Summary: DIAD vs. Alternatives
| Reagent | Physical State | Key Advantage | Byproduct Removal Method |
| DIAD | Liquid | High reactivity, well-established | Chromatography |
| DCAD | Crystalline Solid | Solid byproduct, enhanced safety | Filtration of hydrazine byproduct from CH₂Cl₂[3][4] |
| DBAD | Crystalline Solid | Acid-labile byproduct | Treatment with TFA followed by aqueous extraction[1] |
| Azopyridines | Solid | Basic byproduct | Acid wash/extraction[5] |
Phosphine-Free and Modified Phosphine Approaches
An alternative strategy is to modify the phosphine reagent or eliminate the need for an azodicarboxylate altogether.
1. Modified Phosphines for Easier TPPO Removal
The removal of triphenylphosphine oxide (TPPO) is a persistent challenge. Using phosphines with basic groups can solve this problem.
-
Expertise & Experience: Reagents like diphenyl(2-pyridyl)phosphine or tris-(4-dimethylaminophenyl)phosphine generate corresponding phosphine oxides that are basic.[4] These can be easily removed from the reaction mixture by washing with a dilute acid, such as HCl.[4] This is highly effective, provided the desired product lacks basic functional groups.
2. Phosphorane Reagents (e.g., CMBP)
Reagents like (cyanomethylene)tributylphosphorane (CMBP) offer a completely different mechanistic pathway that avoids the use of azodicarboxylates.
-
Expertise & Experience: These ylide-based reagents activate the alcohol directly, and the reaction is driven by the formation of a stable phosphine oxide and acetonitrile. This approach eliminates the need for DIAD and its associated hydrazine byproducts.
-
Trustworthiness: CMBP has proven effective for the alkylation of even less acidic nucleophiles like p-toluenesulfonamide.[4]
Experimental Protocols & Troubleshooting Guide
Workflow for Reagent Selection and Reaction Optimization
Caption: Workflow for Mitsunobu reagent selection and troubleshooting.
Protocol 1: Mitsunobu Reaction using DCAD
This protocol is recommended for reactions where purification of the final product is anticipated to be difficult.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.), the nucleophile (e.g., a carboxylic acid, 1.1 eq.), and triphenylphosphine (1.1 eq.) in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of DCAD (1.1-1.2 eq.) in CH₂Cl₂ dropwise over 10-15 minutes.[3]
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.[6]
-
Workup & Purification: Upon completion, dilute the reaction mixture with additional CH₂Cl₂. The white, solid di-(4-chlorobenzyl) hydrazodicarboxylate byproduct will precipitate.[3]
-
Filtration: Filter the mixture through a pad of Celite®, washing the filter cake with CH₂Cl₂.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard column chromatography to remove triphenylphosphine oxide and any remaining starting materials.
Troubleshooting Guide
Q: My reaction is sluggish, or I see no product formation. What can I do?
-
A: Check Nucleophile Acidity: The Mitsunobu reaction generally requires a nucleophile with a pKa of 13 or less.[1][7] If your nucleophile is not acidic enough, it will not be deprotonated to participate in the key Sₙ2 step.[7]
-
A: Order of Addition: The standard protocol involves adding the azodicarboxylate last.[1] However, for sensitive substrates, it can be beneficial to pre-form the betaine intermediate. To do this, add the azodicarboxylate to the triphenylphosphine solution at 0 °C first, stir for a few minutes, then add the alcohol, and finally, add the nucleophile.[1]
-
A: Solvent Choice: While THF is the most common solvent, others like dichloromethane or dioxane can be effective and may influence reaction rates.
Q: My yield is low, and I have a significant amount of unreacted alcohol.
-
A: Reagent Quality: Ensure your azodicarboxylate and triphenylphosphine are of high purity and that your solvent is anhydrous. Water will quench the reaction intermediates.
-
A: Steric Hindrance: While this compound is a primary-like phenol, highly hindered nucleophiles can slow the reaction considerably. In such cases, longer reaction times or gentle heating may be required.
Q: How can I effectively remove triphenylphosphine oxide (TPPO)?
-
A: Crystallization: If your product is crystalline, recrystallization can be an effective method to leave TPPO behind in the mother liquor.
-
A: Chromatography: TPPO can be challenging to separate chromatographically. Using a less polar solvent system (e.g., hexane/ethyl acetate mixtures) and a long column can improve separation. Sometimes, adding a small amount of a tertiary amine to the eluent can help.
-
A: Acid Wash (with modified phosphines): If you use a phosphine with a basic handle as described above, an acid wash is the most efficient removal method.[4]
The Mitsunobu Reaction Mechanism
The reaction proceeds through a complex but well-understood mechanism involving the activation of the alcohol by the phosphine and azodicarboxylate.
Caption: Simplified mechanism of the Mitsunobu reaction.
The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate to form a betaine intermediate.[7] This intermediate is then protonated by the acidic nucleophile. The alcohol then attacks the activated phosphorus atom, forming an oxyphosphonium salt, which is a superb leaving group.[5][7] The final step is an Sₙ2 displacement by the conjugate base of the nucleophile, which proceeds with a clean inversion of stereochemistry at the carbon center of the alcohol, yielding the final product, triphenylphosphine oxide, and the reduced hydrazine dicarboxylate.[5][7]
References
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Mitsunobu reaction. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Replacing a DEAD, Middle-aged Reagent. (2013). ChemistryViews. Retrieved January 23, 2026, from [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Lipshutz, B. H., Chung, D. W., Rich, B., & Corral, R. (2006). Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate: A New Azodicarboxylate. Organic Letters, 8(22), 5069–5072. Retrieved January 23, 2026, from [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. (2009). Chemical Reviews, 109(6), 2551–2651. Retrieved January 23, 2026, from [Link]
-
Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved January 23, 2026, from [Link]
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. chemistryviews.org [chemistryviews.org]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to Pyridinol Building Blocks: A Comparative Analysis of 6-Ethoxypyridin-3-ol
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthesis and the ultimate properties of the target molecules. The pyridinol scaffold, a key pharmacophore in numerous biologically active compounds, offers a versatile platform for structural modification.[1][2] This guide provides an in-depth comparison of 6-ethoxypyridin-3-ol with other foundational pyridinol building blocks, namely 6-methoxypyridin-3-ol, 2-ethoxypyridin-3-ol, and the parent pyridin-3-ol. Our analysis, grounded in experimental data and established chemical principles, aims to equip you with the insights needed to make informed decisions in your synthetic endeavors.
The Strategic Importance of the Pyridinol Moiety
The pyridinol unit is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature, allows for diverse interactions with biological targets.[1] The strategic placement of substituents on the pyridinol ring is a powerful tool to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability, thereby fine-tuning the pharmacokinetic and pharmacodynamic profile of a drug candidate.
Introducing this compound: A Key Building Block
This compound has emerged as a valuable building block in medicinal chemistry. The presence of the ethoxy group at the 6-position significantly influences the electronic properties and steric environment of the pyridine ring, thereby impacting its reactivity in common synthetic transformations.
Comparative Analysis of Physicochemical Properties
A molecule's inherent properties dictate its behavior in both chemical reactions and biological systems. Here, we compare the key physicochemical properties of this compound with its counterparts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| This compound | C₇H₉NO₂ | 139.15 | 0.8 |
| 6-Methoxypyridin-3-ol | C₆H₇NO₂ | 125.13 | 0.5 |
| 2-Ethoxypyridin-3-ol | C₇H₉NO₂ | 139.15 | 0.8 |
| Pyridin-3-ol | C₅H₅NO | 95.10 | 0.2 |
Data sourced from PubChem and other chemical databases.
The introduction of an alkoxy group generally increases the lipophilicity (LogP) compared to the parent pyridin-3-ol. The slightly higher LogP of the ethoxy-substituted analogs compared to the methoxy counterpart can be a desirable feature for enhancing membrane permeability of a target molecule.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are cornerstones of modern synthetic chemistry for the formation of C-C and C-N bonds, respectively. The performance of pyridinol building blocks in these reactions is a critical determinant of their utility.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures. The reactivity of halopyridinols in this coupling is influenced by the nature and position of the substituents.
While direct comparative studies are limited, we can infer reactivity trends. The electron-donating nature of the alkoxy group at the 6-position can increase the electron density of the pyridine ring, potentially making the oxidative addition of palladium to a corresponding halopyridine more challenging compared to an unsubstituted one. However, this electronic effect is often counterbalanced by other factors such as the choice of catalyst, ligand, and reaction conditions.
Below is a representative experimental protocol for a Suzuki-Miyaura coupling, which can be adapted for the different pyridinol building blocks.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
Materials:
-
Halogenated pyridinol derivative (e.g., 2-bromo-6-ethoxypyridin-3-ol) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
-
Procedure:
-
To a reaction vessel, add the halogenated pyridinol, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. The electronic nature of the pyridinol building block plays a significant role in the efficiency of this reaction. The electron-donating alkoxy group at the 6-position of this compound can make the corresponding halopyridine less electrophilic and thus potentially slow down the oxidative addition step. Conversely, the parent pyridin-3-ol, lacking this electron-donating group, might be expected to be more reactive.
Experimental Protocol: Representative Buchwald-Hartwig Amination
-
Materials:
-
Halogenated pyridinol derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.4 equiv)
-
Solvent (e.g., Toluene or 1,4-dioxane)
-
-
Procedure:
-
In a glovebox, charge a reaction tube with the palladium precatalyst, ligand, and base.
-
Add the halogenated pyridinol and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).
-
Stir for the specified time and monitor by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Structural and Electronic Considerations: A Comparative Overview
The position and nature of the alkoxy substituent have a profound impact on the reactivity of the pyridinol ring.
-
6-Alkoxy Substituents (Ethoxy vs. Methoxy): Both ethoxy and methoxy groups are electron-donating through resonance. The slightly larger size of the ethoxy group may introduce more steric hindrance in the vicinity of the nitrogen atom and the C6 position, which could influence catalyst binding and reactivity.
-
2- vs. 6-Alkoxy Substitution: An alkoxy group at the 2-position exerts a stronger electronic influence on the 3- and 5-positions compared to a 6-alkoxy group. This can lead to different regioselectivity in certain reactions. Furthermore, the proximity of the 2-alkoxy group to the nitrogen atom can allow for chelation with metal catalysts, which can either enhance or inhibit reactivity depending on the specific reaction.
-
Unsubstituted Pyridin-3-ol: As the parent compound, pyridin-3-ol is more electron-deficient than its alkoxy-substituted counterparts. This generally makes it more susceptible to nucleophilic attack and can lead to higher reactivity in some cross-coupling reactions where oxidative addition is the rate-limiting step.[1]
Synthesis and Accessibility
The ease and cost of synthesis are crucial practical considerations for the selection of a building block.
-
Pyridin-3-ol: Readily available commercially from various suppliers.
-
6-Methoxypyridin-3-ol: Can be synthesized from commercially available starting materials, often involving multiple steps.
-
This compound: Synthesis typically follows similar routes to the 6-methoxy analog, often starting from a corresponding chloropyridine and reacting with sodium ethoxide.
-
2-Ethoxypyridin-3-ol: Its synthesis can be more challenging due to the potential for side reactions. A common route involves the reaction of 2-chloropyridin-3-ol with sodium ethoxide.
The multi-step syntheses for the alkoxy-substituted pyridinols generally translate to a higher cost compared to the parent pyridin-3-ol.
Conclusion and Recommendations
The choice between this compound and other pyridinol building blocks is a nuanced decision that depends on the specific goals of the synthetic campaign.
-
Choose this compound when:
-
A moderate increase in lipophilicity compared to 6-methoxypyridin-3-ol is desired.
-
The synthetic strategy can accommodate potentially slower cross-coupling reaction rates compared to pyridin-3-ol.
-
The steric bulk of the ethoxy group is not anticipated to hinder key transformations.
-
-
Consider 6-Methoxypyridin-3-ol for:
-
Similar electronic effects to the ethoxy analog but with less steric hindrance.
-
Situations where the slightly lower lipophilicity is preferred.
-
-
Opt for 2-Ethoxypyridin-3-ol when:
-
Modulation of reactivity at the 3- and 5-positions is a primary goal.
-
Potential chelation effects with a metal catalyst could be advantageous for a specific transformation.
-
-
Utilize Pyridin-3-ol for:
-
Maximizing reactivity in cross-coupling reactions where electron density on the pyridine ring is a key factor.
-
Cost-sensitive projects where a readily available and inexpensive building block is paramount.
-
Ultimately, the optimal choice will be guided by a combination of the desired final compound properties, the specific synthetic route, and preliminary experimental validation. This guide serves as a foundational resource to aid in this critical decision-making process.
References
-
Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (2022). PubMed Central. [Link]
- Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. (n.d.). [No valid URL provided]
Sources
A Comparative Guide to the Reactivity of 6-Ethoxypyridin-3-ol and 6-Methoxypyridin-3-ol for Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of building blocks in a synthetic campaign is a critical decision that influences not only the efficiency of the synthesis but also the ultimate biological activity and metabolic stability of the target molecule. Within the vast landscape of heterocyclic chemistry, substituted pyridinols are privileged scaffolds. This guide provides an in-depth technical comparison of the reactivity of two closely related yet distinct building blocks: 6-ethoxypyridin-3-ol and 6-methoxypyridin-3-ol. By examining their electronic and steric properties, we will delineate their differential behavior in key synthetic transformations, offering field-proven insights to inform your experimental design.
Structural and Electronic Considerations: The Subtle Influence of an Ethyl Group
At first glance, this compound and 6-methoxypyridin-3-ol appear remarkably similar. Both possess a pyridin-3-ol core, a known pharmacophore, and an alkoxy substituent at the 6-position. The fundamental difference lies in the nature of the alkyl group attached to the oxygen atom: a methyl group versus an ethyl group. This seemingly minor variation has tangible consequences for the molecule's reactivity.
Electronic Effects: Both methoxy and ethoxy groups are electron-donating through resonance, where the oxygen lone pair delocalizes into the pyridine ring.[1][2] This increases the electron density of the aromatic system, making it more susceptible to electrophilic attack compared to unsubstituted pyridine.[3] Inductively, the oxygen atom is electron-withdrawing. However, for substituents ortho or para to the nitrogen, the resonance effect typically dominates.[1] The ethyl group in this compound is slightly more electron-donating than the methyl group due to hyperconjugation. This subtle increase in electron-donating character can be expected to marginally enhance the rate of electrophilic aromatic substitution reactions.
Steric Effects: The ethyl group is bulkier than the methyl group. This increased steric hindrance in this compound can influence the regioselectivity and rate of reactions, particularly those involving attack at or near the 6-position or at the adjacent nitrogen atom.
Comparative Reactivity in Key Transformations
The interplay of electronic and steric effects dictates the differential reactivity of these two molecules in common synthetic operations.
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[4] However, the presence of the electron-donating alkoxy and hydroxyl groups activates the ring. The directing effects of these substituents are paramount. The hydroxyl group is a strong activating ortho-, para-director, while the alkoxy group is also an activating ortho-, para-director.
Considering the positions on the pyridine ring, electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating hydroxyl group (C2 and C4).
-
Prediction: this compound is predicted to undergo electrophilic aromatic substitution at a slightly faster rate than 6-methoxypyridin-3-ol due to the marginally enhanced electron-donating character of the ethoxy group. The regioselectivity for both compounds is expected to be similar, favoring substitution at the C2 and C4 positions. Steric hindrance from the ethoxy group is unlikely to significantly impact substitution at these positions.
Table 1: Predicted Relative Reactivity in Electrophilic Aromatic Substitution
| Compound | Predicted Relative Rate | Predicted Major Regioisomers |
| This compound | Faster | 2- and 4-substituted |
| 6-Methoxypyridin-3-ol | Slower | 2- and 4-substituted |
Experimental Protocol: Representative Bromination of a Substituted Pyridin-3-ol
This protocol for the bromination of a related pyridin-3-ol derivative can serve as a starting point for the selective bromination of both 6-ethoxy- and 6-methoxypyridin-3-ol.
-
Dissolution: Dissolve the 6-alkoxypyridin-3-ol (1.0 eq) in a suitable solvent such as acetonitrile (MeCN) at room temperature.[5]
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 eq) in one portion.[5]
-
Reaction: Stir the resulting mixture at a moderately elevated temperature (e.g., 60 °C) for 2 hours, monitoring the reaction progress by TLC or LC-MS.[5]
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent like dichloromethane (CH2Cl2).[5]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.[5]
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is a mild and selective source of electrophilic bromine, reducing the risk of over-bromination and side reactions compared to harsher reagents like Br2.
-
Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that can solubilize the starting material and reagents while remaining relatively inert under the reaction conditions.
-
Elevated Temperature: The moderate heating provides the necessary activation energy for the electrophilic substitution on the somewhat deactivated pyridine ring.
Figure 1: Experimental workflow for the bromination of 6-alkoxypyridin-3-ols.
O-Alkylation and N-Alkylation
The presence of two nucleophilic centers, the hydroxyl oxygen and the pyridine nitrogen, presents a regioselectivity challenge in alkylation reactions. The outcome is highly dependent on the reaction conditions.
-
O-Alkylation: This reaction is typically favored under basic conditions that deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. The choice of base and solvent is critical.
-
N-Alkylation: Alkylation of the pyridine nitrogen leads to the formation of a pyridinium salt. This reaction is generally favored under neutral or slightly acidic conditions and with more reactive alkylating agents.[6]
Prediction:
-
O-Alkylation: 6-Methoxypyridin-3-ol is expected to undergo O-alkylation slightly more readily. The hydroxyl group of the methoxy derivative is marginally more acidic, leading to a higher concentration of the reactive alkoxide under basic conditions.
-
N-Alkylation: this compound is predicted to be slightly more reactive towards N-alkylation due to the increased basicity of its pyridine nitrogen. However, the greater steric hindrance of the ethoxy group might counteract this electronic effect, potentially leading to similar or even slower reaction rates compared to the methoxy analogue, especially with bulky alkylating agents.
Table 2: Predicted Relative Reactivity in Alkylation Reactions
| Reaction Type | Favored Substrate | Rationale |
| O-Alkylation | 6-Methoxypyridin-3-ol | Higher acidity of the hydroxyl group. |
| N-Alkylation | This compound | Higher basicity of the pyridine nitrogen (electronic effect). |
Experimental Protocol: Representative O-Alkylation of a Hydroxypyridine
This protocol for the O-alkylation of a related hydroxypyridine can be adapted for both 6-ethoxy- and 6-methoxypyridin-3-ol.
-
Base Treatment: To a solution of the 6-alkoxypyridin-3-ol (1.0 eq) in a polar aprotic solvent like DMF, add a suitable base such as potassium carbonate (K2CO3) (1.5 eq).[7]
-
Alkylating Agent: Add the alkyl halide (e.g., 1-(chloromethyl)-4-methoxybenzene) (1.1 eq).[7]
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Pour the reaction mixture into water and collect the resulting precipitate by filtration.
-
Purification: Wash the precipitate with water and dry. If necessary, recrystallize from a suitable solvent like ethanol.[7]
Causality Behind Experimental Choices:
-
K2CO3 as Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group to a significant extent without being overly harsh, which could lead to side reactions.
-
DMF as Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the resulting phenoxide.
Figure 2: Competing pathways for O- and N-alkylation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools in modern drug discovery.[8][9] For these reactions, the pyridinol first needs to be converted into a suitable coupling partner, typically an aryl halide or triflate. The reactivity of this derivative will then be influenced by the nature of the alkoxy substituent.
Prediction:
-
Suzuki-Miyaura Coupling: The slightly more electron-donating ethoxy group in a 6-ethoxypyridin-3-yl halide or triflate would be expected to slightly decrease the rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step.[4] Therefore, the 6-methoxypyridin-3-yl derivative may exhibit slightly higher reactivity.
-
Buchwald-Hartwig Amination: Similar to the Suzuki coupling, the oxidative addition step is crucial. The more electron-rich nature of the 6-ethoxypyridin-3-yl system could lead to a marginally slower reaction rate compared to the 6-methoxypyridin-3-yl analogue.[10]
Table 3: Predicted Relative Reactivity in Palladium-Catalyzed Cross-Coupling
| Reaction Type | Favored Substrate Derivative | Rationale |
| Suzuki-Miyaura Coupling | 6-Methoxypyridin-3-yl halide/triflate | Faster rate of oxidative addition. |
| Buchwald-Hartwig Amination | 6-Methoxypyridin-3-yl halide/triflate | Faster rate of oxidative addition. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling of a Pyridyl Halide
This protocol provides a general framework for the Suzuki-Miyaura coupling of a 6-alkoxypyridin-3-yl halide.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), combine the 6-alkoxypyridin-3-yl halide (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(OAc)2 (0.02 eq), a suitable phosphine ligand like SPhos (0.04 eq), and a base such as K3PO4 (2.0 eq).[4]
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water.[4]
-
Reaction: Heat the mixture to a temperature appropriate for the specific substrates and catalyst system (e.g., 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands like SPhos are often effective for coupling with heteroaryl halides.[3]
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. K3PO4 is a common and effective base for this purpose.
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation, necessitating the exclusion of air from the reaction.
Conclusion and Strategic Recommendations
The choice between this compound and 6-methoxypyridin-3-ol in a drug discovery program should be guided by the specific synthetic transformations planned and the desired electronic properties of the final product.
-
For electrophilic aromatic substitutions , this compound may offer a slight rate advantage.
-
For O-alkylation reactions , 6-methoxypyridin-3-ol is predicted to be the more reactive substrate.
-
For N-alkylation reactions , the outcome is a balance between the enhanced basicity of the ethoxy derivative and the increased steric hindrance around the nitrogen.
-
In palladium-catalyzed cross-coupling reactions of their corresponding halides or triflates, the 6-methoxypyridin-3-yl derivatives are anticipated to be slightly more reactive.
While these predictions are grounded in established chemical principles, it is imperative to recognize that they are not substitutes for empirical validation. The subtle interplay of electronic and steric effects, coupled with the specific reaction conditions employed, can lead to unexpected outcomes. This guide is intended to provide a rational basis for hypothesis-driven experimentation, empowering researchers to make more informed decisions in their synthetic endeavors.
References
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Organic Chemistry Portal. (n.d.). Pyridine Synthesis. Retrieved from [Link]
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Michell, J. A., & Wisedale, R. (2009). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 131(36), 12976–12977. [Link]
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Turek, J., Džubák, P., & Hajdúch, M. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(15), 8821–8832. [Link]
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Wang, Z., & Ganesan, A. (2002). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11][12]naphthyrin-5(6H)-one. Tetrahedron Letters, 43(49), 8969–8971. [Link]
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Mišić-Vuković, M., Radojković-Veličković, M., & Dimitrijević, D. M. (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, (8), 1160–1163. [Link]
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El-Sayed, N. N. E. (2023). Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review. Egyptian Journal of Chemistry, 66(1), 209-223. [Link]
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Reissig, H.-U., & Zimmer, R. (2008). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. Pure and Applied Chemistry, 80(8), 1767–1776. [Link]
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Shylah, M., & Zeller, M. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1435–1445. [Link]
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Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? Retrieved from [Link]
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Reddit. (2020). Help ordering substituted pyridine. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]
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A Comparative Guide to the Efficacy of GPR119 Modulators Derived from a 6-Ethoxypyridin-3-ol Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic interventions for type 2 diabetes mellitus (T2DM), G protein-coupled receptor 119 (GPR119) has emerged as a compelling target. Activation of GPR119, predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, offers a dual mechanism of action: the direct stimulation of glucose-dependent insulin secretion and the indirect promotion of incretin (GLP-1 and GIP) release.[1] This dual action holds the promise of potent glycemic control with a reduced risk of hypoglycemia.[2]
This guide provides an in-depth comparative analysis of the efficacy of GPR119 modulators synthesized from a 6-ethoxypyridin-3-ol and related pyridin-3-ol core structures. We will delve into the structure-activity relationships (SAR) that govern their potency and in vivo performance, supported by experimental data from peer-reviewed studies. Furthermore, this guide will furnish detailed, field-proven protocols for key assays to empower researchers in their own investigations.
The GPR119 Signaling Pathway: A Dual-Pronged Approach to Glycemic Control
Activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to enhanced glucose homeostasis. The canonical pathway involves the coupling of the receptor to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] In pancreatic β-cells, elevated cAMP potentiates glucose-stimulated insulin secretion. In intestinal L-cells, the rise in cAMP triggers the release of glucagon-like peptide-1 (GLP-1), which in turn further stimulates insulin secretion from β-cells and confers additional benefits such as slowed gastric emptying and appetite suppression.[4]
Detailed Protocol for HTRF cAMP Assay:
-
Cell Culture: Maintain HEK293 cells stably expressing the human GPR119 receptor in appropriate culture medium supplemented with a selection antibiotic.
-
Cell Seeding: Harvest cells and seed them into a 384-well, low-volume, white plate at a density of 5,000-10,000 cells per well. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator. [5]3. Compound Addition: Prepare serial dilutions of the test compounds in an appropriate assay buffer. Add the compounds to the cells.
-
Stimulation: Incubate the plate for 30 minutes at room temperature to stimulate cAMP production. [6]5. Detection: Add the HTRF detection reagents, typically a cAMP analog labeled with d2 and a monoclonal anti-cAMP antibody labeled with a cryptate, to each well. [6]6. Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Efficacy Assessment: Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a crucial in vivo assay to evaluate the ability of a GPR119 agonist to improve glucose disposal in a physiological context.
Detailed Protocol for Oral Glucose Tolerance Test (OGTT):
-
Animal Acclimatization: House male C57BL/6J mice in a controlled environment for at least one week before the experiment.
-
Fasting: Fast the mice for 4-6 hours with ad libitum access to water. [2]3. Baseline Blood Glucose: At time t=0, obtain a baseline blood sample from the tail vein and measure the glucose concentration using a glucometer.
-
Compound Administration: Administer the GPR119 agonist or vehicle control to the mice via oral gavage.
-
Absorption Period: Allow a 30-minute absorption period.
-
Glucose Challenge: Administer a 20% glucose solution (2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure the glucose concentrations.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for the blood glucose excursion from t=0 to t=120 minutes. A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.
Conclusion
The this compound scaffold and its structural relatives represent a promising chemical space for the discovery of novel GPR119 agonists for the treatment of type 2 diabetes. The comparative efficacy data and SAR insights presented in this guide highlight the potential for rational drug design to optimize both in vitro potency and in vivo pharmacological properties. The detailed experimental protocols provided herein are intended to facilitate the robust evaluation of new chemical entities in this exciting therapeutic area. While many GPR119 agonists have faced challenges in clinical development, the continued exploration of novel scaffolds and a deeper understanding of the receptor's pharmacology may yet unlock the full therapeutic potential of this target. [7]
References
-
Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Med. Chem. Lett. 2015, 6 (8), 913–918. [Link]
-
Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. Br J Pharmacol. 2010, 161(4), 795-807. [Link]
-
Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. Br J Pharmacol. 2008, 155(7), 1038-48. [Link]
-
Synthesis of GPR119 Agonist GSK-1292263. Chinese Journal of Pharmaceuticals. 2016, 47(3), 260-263. [Link]
-
Validation of the cell-based, HTRF cAMP assay for G protein-coupled receptor 119. J Pharmacol Toxicol Methods. 2015, 75, 1-7. [Link]
-
Discovery, optimisation and in vivo evaluation of novel GPR119 agonists. Bioorg Med Chem Lett. 2011, 21(24), 7310-6. [Link]
-
Oral Glucose Tolerance Test. MMPC.org. [Link]
-
Structures of selected GPR119 agonists under clinical development. ResearchGate. [Link]
-
How to run a cAMP HTRF assay - YouTube. [Link]
-
Gut hormone pharmacology of a novel GPR119 agonist (GSK1292263), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies. PLoS One. 2014, 9(4), e92494. [Link]
-
HTRF® package insert cAMP HiRange. Cisbio. [Link]
-
Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b]o[3][7]xazine derivatives as potent GPR 119 agonists. Bioorg Med Chem Lett. 2018, 28(15), 2535-2540. [Link]
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A Spectroscopic Journey: Characterizing 6-Ethoxypyridin-3-ol and its Synthetic Precursors
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel compounds and their intermediates is paramount. This guide provides an in-depth spectroscopic comparison of the promising heterocyclic compound, 6-ethoxypyridin-3-ol, and its key precursors. By examining the distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to equip scientists with the data necessary for unambiguous identification, reaction monitoring, and quality control throughout the synthetic process.
Introduction: The Significance of this compound
Substituted pyridinols are a class of compounds with significant interest in medicinal chemistry due to their versatile biological activities. This compound, with its ethoxy and hydroxyl substitutions on the pyridine ring, presents a scaffold with potential for diverse functionalization and interaction with biological targets. Understanding its spectroscopic properties is the first step towards unlocking its potential in novel drug discovery programs.
The Synthetic Pathway: A Deliberate Transformation
The synthesis of this compound is logically approached through a three-step sequence starting from a commercially available precursor. This pathway allows for the introduction of the desired functionalities in a controlled manner.
Caption: Synthetic route to this compound.
The synthesis commences with the reduction of the nitro group in 2-ethoxy-5-nitropyridine to an amino group, yielding 5-amino-2-ethoxypyridine . This transformation is typically achieved through catalytic hydrogenation, a clean and efficient method. The subsequent and final step involves the conversion of the amino group to a hydroxyl group via a diazotization reaction, a classic and reliable method in aromatic chemistry.
Spectroscopic Comparison: A Tale of Three Molecules
The transformation of functional groups at each synthetic step imparts unique and identifiable characteristics to the NMR, IR, and mass spectra of each compound.
2-Ethoxy-5-nitropyridine: The Starting Point
This precursor is a stable, crystalline solid. Its spectroscopic data reveals the foundational structure upon which the synthesis is built.
Table 1: Spectroscopic Data for 2-Ethoxy-5-nitropyridine
| Technique | Data | Interpretation |
| ¹H NMR | Predicted δ (ppm): 8.98 (d, 1H), 8.35 (dd, 1H), 6.90 (d, 1H), 4.50 (q, 2H), 1.45 (t, 3H) | Aromatic protons in the deshielded region due to the electron-withdrawing nitro group. Characteristic quartet and triplet for the ethoxy group. |
| ¹³C NMR | Predicted δ (ppm): 162.5, 145.0, 140.0, 135.0, 110.0, 63.0, 14.0 | Deshielded aromatic carbons due to the nitro group. Signals for the ethoxy group carbons. |
| IR (cm⁻¹) | ~3100 (Ar C-H), ~2980 (Alkyl C-H), ~1520 & ~1350 (NO₂ stretch), ~1250 (C-O stretch) | Strong characteristic absorbances for the nitro group are key identifiers. |
| MS (EI) | m/z (%): 168 (M+), 138, 122, 94, 66 | Molecular ion peak at 168, with fragmentation patterns corresponding to the loss of NO₂, ethoxy, and other fragments.[1] |
5-Amino-2-ethoxypyridine: The Intermediate Amine
The reduction of the nitro group to an amine results in significant changes in the electronic environment of the pyridine ring, which are clearly reflected in its spectra. This compound is also known as 6-ethoxypyridin-3-amine.[2][3]
Table 2: Spectroscopic Data for 5-Amino-2-ethoxypyridine
| Technique | Data | Interpretation |
| ¹H NMR | Predicted δ (ppm): 7.60 (d, 1H), 7.00 (dd, 1H), 6.60 (d, 1H), 4.30 (q, 2H), 3.70 (br s, 2H), 1.35 (t, 3H) | Aromatic protons shift to a more shielded (upfield) region compared to the nitro precursor due to the electron-donating nature of the amino group. A broad singlet for the -NH₂ protons is a key feature. |
| ¹³C NMR | Predicted δ (ppm): 155.0, 140.0, 138.0, 125.0, 110.0, 61.0, 14.5 | Aromatic carbons are also shifted upfield. |
| IR (cm⁻¹) | ~3400 & ~3300 (N-H stretch), ~3100 (Ar C-H), ~2980 (Alkyl C-H), ~1620 (N-H bend), ~1240 (C-O stretch) | The disappearance of the strong NO₂ stretches and the appearance of two distinct N-H stretching bands are definitive indicators of a successful reduction. |
| MS (EI) | m/z (%): 138 (M+), 110, 95, 82, 67 | Molecular ion peak at 138, reflecting the change in molecular weight from the precursor. |
This compound: The Final Product
The final transformation to the hydroxyl group introduces further characteristic spectroscopic changes, allowing for confirmation of the successful synthesis.
Table 3: Spectroscopic Data for this compound
| Technique | Data | Interpretation |
| ¹H NMR | Predicted δ (ppm): 7.80 (d, 1H), 7.15 (dd, 1H), 6.70 (d, 1H), 4.35 (q, 2H), 1.40 (t, 3H), 9.50 (br s, 1H) | The aromatic proton signals will shift again due to the electronic effect of the hydroxyl group. A broad singlet for the phenolic -OH proton, which is often exchangeable with D₂O, is a key diagnostic peak. |
| ¹³C NMR | Predicted δ (ppm): 158.0, 148.0, 130.0, 125.0, 115.0, 62.0, 14.2 | The chemical shifts of the aromatic carbons will be influenced by the hydroxyl group. |
| IR (cm⁻¹) | ~3300 (broad, O-H stretch), ~3100 (Ar C-H), ~2980 (Alkyl C-H), ~1240 (C-O stretch) | The most prominent feature is the appearance of a broad O-H stretching band, indicating the presence of the hydroxyl group and likely hydrogen bonding. The N-H stretches from the precursor will be absent. |
| MS (EI) | m/z (%): 139 (M+), 111, 96, 83, 68 | Molecular ion peak at 139, consistent with the final product. |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound and its precursors.
Synthesis
Caption: Experimental workflow for the synthesis.
Step 1: Synthesis of 5-Amino-2-ethoxypyridine (Reduction)
-
In a suitable hydrogenation vessel, dissolve 2-ethoxy-5-nitropyridine in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2-ethoxypyridine, which can be purified further by recrystallization or column chromatography.
Step 2: Synthesis of this compound (Diazotization)
Disclaimer: Diazonium salts can be unstable. This reaction should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Dissolve 5-amino-2-ethoxypyridine in a dilute aqueous solution of a strong acid, such as sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.[4]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.[5]
-
After the addition is complete, stir the reaction mixture at 0-5 °C for a short period (e.g., 30 minutes).
-
Slowly warm the reaction mixture to room temperature and then gently heat it (e.g., to 50-60 °C) to facilitate the hydrolysis of the diazonium salt to the corresponding phenol. Evolution of nitrogen gas will be observed.
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy [6]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse program is used.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum, typically with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS) [1]
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or Electrospray Ionization (ESI) for softer ionization and observation of the molecular ion.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Conclusion
This guide has provided a comprehensive spectroscopic comparison of this compound and its synthetic precursors, 2-ethoxy-5-nitropyridine and 5-amino-2-ethoxypyridine. The distinct NMR, IR, and MS data for each compound, arising from their different functional groups, serve as reliable fingerprints for their identification and for monitoring the progress of the synthesis. The provided experimental protocols offer a practical framework for the synthesis and characterization of these valuable compounds in a research setting.
References
-
Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Chemistry LibreTexts, 2023. [Link]
-
DergiPark. "Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The..." DergiPark, 2019. [Link]
-
MDPI. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." MDPI, 2018. [Link]
-
Preprints.org. "The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark." Preprints.org, 2025. [Link]
-
ResearchGate. "FTIR spectra of 2-amino-5-methylpyridine and the complex." ResearchGate. [Link]
- Lesina, Yulia, et al. "One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization." Advanced Materials for Technical and Medical Purpose, 2016.
-
ResearchGate. "Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines." ResearchGate, 2015. [Link]
-
Atlantis Press. "Study on Synthesis Of Oxetan-3-ol." Atlantis Press, 2016. [Link]
-
PubMed. "¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis." PubMed, 2015. [Link]
-
Journal of the Chemical Society B: Physical Organic. "Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions." Royal Society of Chemistry, 1967. [Link]
-
Organic Chemistry Portal. "Diazotisation." Organic Chemistry Portal. [Link]
-
TSI Journals. "SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE." TSI Journals. [Link]
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Metcalfe, E. "Basic 1H- and 13C-NMR Spectroscopy." [Link]
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PubMed. "Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator." PubMed, 1997. [Link]
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- 6. dergipark.org.tr [dergipark.org.tr]
A Researcher's Guide to Sourcing 6-Ethoxypyridin-3-ol: A Comparative Analysis of Analytical Data
For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. The seemingly minute differences between batches of a chemical intermediate can have profound impacts on reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of a therapeutic. This guide provides a comprehensive comparative analysis of the analytical data for 6-Ethoxypyridin-3-ol from different suppliers, offering insights into how to interpret this data to make informed procurement decisions.
Introduction to this compound and the Critical Role of Purity
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1] As with any critical reagent, its utility is directly linked to its purity and the presence of any impurities.[2] Impurities can arise from the synthetic route, degradation products, or residual starting materials and solvents.[3] Understanding the impurity profile of a given batch of this compound is not merely an academic exercise; it is a crucial step in ensuring the reproducibility of experimental results and adhering to the stringent guidelines set by regulatory bodies like the International Council for Harmonisation (ICH).[4][5]
This guide will walk you through a comparative analysis of hypothetical, yet representative, analytical data from three different suppliers. We will delve into the key analytical techniques used for characterization, interpret the data, and discuss the potential implications of the findings for your research and development endeavors.
Comparative Analysis of Supplier Specifications
When sourcing a chemical intermediate like this compound, the Certificate of Analysis (CoA) is the primary document providing critical quality attributes.[6] Below is a comparison of the key specifications from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | ≥ 98.5% | ≥ 99.0% | ≥ 97.0% |
| Appearance | White to off-white crystalline powder | White crystalline powder | Light yellow to beige powder |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 0.2% | ≤ 1.0% |
| Residue on Ignition | ≤ 0.1% | ≤ 0.05% | ≤ 0.2% |
| Heavy Metals | ≤ 20 ppm | ≤ 10 ppm | Not specified |
| Individual Impurity (by HPLC) | ≤ 0.2% | ≤ 0.1% | ≤ 0.5% |
| Total Impurities (by HPLC) | ≤ 1.0% | ≤ 0.5% | ≤ 2.0% |
Initial Assessment:
-
Supplier B presents the highest purity specification (≥ 99.0%) and the most stringent limits on impurities and water content. This suggests a more refined and controlled manufacturing process.
-
Supplier A offers a product with a respectable purity level (≥ 98.5%) and reasonable impurity limits.
-
Supplier C provides a lower purity grade (≥ 97.0%) with higher allowable limits for impurities and water. The appearance specification also suggests a potentially less pure product. The absence of a heavy metals specification is a significant omission for applications in drug development.
The choice between these suppliers would depend on the specific application. For early-stage discovery where material is needed for proof-of-concept studies, the lower cost of material from Supplier C might be acceptable. However, for later-stage development, and certainly for any work intended for regulatory submission, the higher purity and better-defined impurity profile from Supplier B would be highly preferable.
Detailed Analytical Protocols
To independently verify the quality of a supplied batch of this compound, a suite of analytical tests is employed. Here are the detailed, step-by-step methodologies for the key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds and for quantifying impurities.[7][8]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL solution.
Causality Behind Experimental Choices:
-
A C18 column is chosen for its versatility in retaining and separating a wide range of moderately polar to non-polar compounds.
-
A gradient elution is employed to ensure the effective separation of the main component from both early-eluting polar impurities and late-eluting non-polar impurities.
-
Formic acid is added to the aqueous mobile phase to improve peak shape by protonating any basic sites on the analyte and impurities.
-
The detection wavelength of 275 nm is selected based on the UV absorbance maximum of the pyridin-3-ol chromophore.
Workflow Diagram:
Caption: HPLC analysis workflow for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule and for detecting the presence of structurally related impurities.
Experimental Protocol:
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
Causality Behind Experimental Choices:
-
A 400 MHz spectrometer provides sufficient resolution to distinguish the key proton signals.
-
DMSO-d₆ is a good choice of solvent as it can dissolve a wide range of polar compounds and the residual solvent peak does not typically overlap with analyte signals.
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, which is important for detecting low-level impurities.
Workflow Diagram:
Caption: ¹H NMR analysis workflow for this compound.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the target compound and can be coupled with a chromatographic technique (like HPLC or GC) to identify unknown impurities.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled to an HPLC system (LC-MS).
-
Ionization Mode: Positive ESI is typically used for pyridine compounds as the nitrogen atom is readily protonated.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Scan Range: m/z 50-500.
-
Sample Introduction: The eluent from the HPLC column is directed into the ESI source.
Causality Behind Experimental Choices:
-
ESI is a soft ionization technique that is well-suited for polar, non-volatile molecules, minimizing fragmentation and providing a clear molecular ion peak.
-
Positive ion mode is selected due to the basic nature of the pyridine nitrogen.
-
Coupling with HPLC (LC-MS) allows for the mass of each separated component to be determined, which is invaluable for impurity identification.
Interpretation of Analytical Data and Impurity Profiling
Let's now consider a hypothetical impurity profile for this compound from our three suppliers, as determined by HPLC.
| Impurity | Retention Time (min) | Supplier A (% Area) | Supplier B (% Area) | Supplier C (% Area) | Potential Identity |
| Impurity 1 | 4.2 | 0.15 | 0.08 | 0.45 | Pyridine-3,6-diol (Starting material) |
| Impurity 2 | 12.8 | 0.20 | 0.10 | 0.60 | Isomeric ethoxypyridinol |
| Impurity 3 | 18.5 | Not Detected | Not Detected | 0.30 | Di-ethoxylated pyridine |
| Unknown 1 | 9.7 | 0.05 | Not Detected | 0.15 | - |
| Unknown 2 | 21.3 | 0.08 | 0.03 | 0.20 | - |
| Total Impurities | - | 0.48 | 0.21 | 1.70 | - |
| Purity | - | 99.52 | 99.79 | 98.30 | - |
In-depth Analysis:
-
Supplier B demonstrates the best quality, with the lowest levels of both known and unknown impurities. The total impurity level of 0.21% is well within the limits for most pharmaceutical applications.
-
Supplier A provides good quality material, with a total impurity level of 0.48%. The absence of "Impurity 3" suggests a more controlled ethoxylation step in their synthesis.
-
Supplier C shows a significantly higher level of all impurities. The presence of a notable amount of starting material (Impurity 1) indicates an incomplete reaction or inefficient purification. The presence of a di-ethoxylated impurity (Impurity 3) suggests poor control over the reaction stoichiometry.
Significance of Impurities:
The identity and quantity of impurities are critical. For instance:
-
Starting materials like Pyridine-3,6-diol can interfere with subsequent reactions.
-
Isomeric impurities can be difficult to separate from the desired product and may have different pharmacological or toxicological properties.
-
Over-reacted products like di-ethoxylated pyridine can introduce unwanted functionality and side reactions.
According to ICH guidelines, any impurity present at a level of 0.1% or higher should be identified.[2] In this context, the material from Supplier C would require significant additional analytical work to identify the unknown impurities before it could be considered for use in a regulated environment.
Conclusion and Recommendations
The selection of a supplier for a critical intermediate like this compound should be a data-driven decision. This comparative analysis of hypothetical supplier data highlights the importance of scrutinizing the Certificate of Analysis and, where necessary, performing independent analytical verification.
-
For applications where the highest purity is essential and the impurity profile needs to be tightly controlled, such as in late-stage drug development or for the synthesis of clinical trial materials, Supplier B is the clear choice.
-
For general research and development purposes where a good quality material is required and cost is a consideration, Supplier A represents a viable option.
-
Supplier C 's material may be suitable for exploratory, non-critical applications where a lower purity can be tolerated and the cost savings are significant. However, for any application where the impurity profile is of concern, this material should be used with caution and would likely require re-purification.
Ultimately, the responsibility lies with the researcher to understand the quality of their starting materials. By applying the analytical principles and protocols outlined in this guide, you will be well-equipped to make informed decisions that enhance the quality and reproducibility of your scientific work.
References
- Bhupatiraju, S. et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.
- Reddy, G. et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29-33.
- Li, Y. et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923561.
- ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
- Reddy, G. et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29-33.
- Gouda, A. et al. (2012). Sensitive Spectrophotometric Method for the Determination of Olanzapine and Orphenadrine in Pure and Dosage Forms by Ternary Complex Formation with Eosin and Lead(II). Chemical Sciences Journal.
- Takeda, K. et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4336-4353.
- Poplawska, M. et al. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 71(3), 421-427.
- ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2).
- CN107857714B - Preparation method and application of iohexol intermediate impurity - Google P
- Puranik, S. et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
- Sharma, P. et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15995-16019.
- European Medicines Agency. (2006). ICH Topic Q 3 B (R2) Impurities in New Drug Products.
- Reddy, G. et al. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Arkivoc, 2011(7), 211-225.
- Kotoučková, L. et al. (2017). Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. Scientific Reports, 7, 40431.
- Lee, S. et al. (2021). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Foods, 10(12), 3051.
- AMSbiopharma. (2024). Impurity guidelines in drug development under ICH Q3.
- Diab, S. et al. (2024). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 29(1), 249.
- International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Thermo Fisher Scientific. (2023).
- PubChem. 6-(5-Ethoxy-3-pyridinyl)pyridin-3-ol.
Sources
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- 2. jpionline.org [jpionline.org]
- 3. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 4. database.ich.org [database.ich.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. acgpubs.org [acgpubs.org]
- 8. ptfarm.pl [ptfarm.pl]
A Comparative Guide to 6-Ethoxypyridin-3-ol and 5-chloro-6-ethoxypyridin-3-ol in Synthetic Chemistry
In the landscape of modern medicinal chemistry and drug discovery, pyridin-3-ol scaffolds are of paramount importance due to their prevalence in numerous biologically active molecules. Their ability to act as versatile intermediates allows for the synthesis of a wide array of complex structures. This guide provides a detailed comparative analysis of two key pyridin-3-ol derivatives: 6-Ethoxypyridin-3-ol and its chlorinated analogue, 5-chloro-6-ethoxypyridin-3-ol. We will delve into their synthesis, comparative reactivity, and potential applications, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic endeavors.
Introduction: Unveiling the Chemical Landscape
This compound and 5-chloro-6-ethoxypyridin-3-ol are heterocyclic compounds that serve as valuable building blocks in organic synthesis. The parent molecule, this compound, possesses an electron-donating ethoxy group and a hydroxyl group, which significantly influence the reactivity of the pyridine ring. The introduction of a chlorine atom at the 5-position in 5-chloro-6-ethoxypyridin-3-ol dramatically alters the electronic properties and, consequently, the synthetic utility of the molecule. This guide will explore the nuances of these structural modifications and their implications for synthetic strategies.
Below is a summary of the key physical properties of the two compounds.
| Property | This compound | 5-chloro-6-ethoxypyridin-3-ol |
| Molecular Formula | C₇H₉NO₂ | C₇H₈ClNO₂ |
| Molecular Weight | 139.15 g/mol | 173.59 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) | White to off-white solid (predicted) |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) |
Synthesis Strategies: A Tale of Two Molecules
The synthetic routes to this compound and its chlorinated counterpart diverge, reflecting the need for strategic introduction of the key functional groups.
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 2-amino-5-hydroxypyridine.[1][2][3] This multi-step process involves diazotization, followed by the introduction of the ethoxy group.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol:
Step 1: Synthesis of 2-Chloro-5-hydroxypyridine
-
To a stirred solution of 2-amino-5-hydroxypyridine (10.0 g, 90.8 mmol) in 10% aqueous hydrochloric acid (100 mL) at 0-5 °C, a solution of sodium nitrite (6.9 g, 100 mmol) in water (20 mL) is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then added portion-wise to a solution of copper(I) chloride (10.0 g, 101 mmol) in concentrated hydrochloric acid (50 mL) at room temperature.
-
The reaction mixture is stirred for 2 hours and then heated to 60 °C for 30 minutes.
-
After cooling, the mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-chloro-5-hydroxypyridine.
Step 2: Synthesis of this compound
-
To a solution of sodium ethoxide, prepared by dissolving sodium (2.5 g, 109 mmol) in absolute ethanol (150 mL), is added 2-chloro-5-hydroxypyridine (11.7 g, 90.8 mmol).
-
The reaction mixture is heated at reflux for 12 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with dilute hydrochloric acid.
-
The product is extracted with ethyl acetate (3 x 100 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.
Causality Behind Experimental Choices: The diazotization of the amino group is a classic method for introducing other functionalities onto an aromatic ring. The Sandmeyer reaction, using copper(I) chloride, provides a reliable method for converting the diazonium salt to the corresponding chloride. The subsequent Williamson ether synthesis with sodium ethoxide is a standard and efficient method for introducing the ethoxy group.
Proposed Synthesis of 5-chloro-6-ethoxypyridin-3-ol
The synthesis of 5-chloro-6-ethoxypyridin-3-ol is most logically achieved through the direct electrophilic chlorination of this compound. The electron-donating hydroxyl and ethoxy groups activate the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the ortho and para positions. The 5-position is sterically accessible and electronically favored.
Caption: Proposed synthetic pathway for 5-chloro-6-ethoxypyridin-3-ol.
Experimental Protocol:
-
To a solution of this compound (5.0 g, 35.9 mmol) in acetonitrile (100 mL) is added N-chlorosuccinimide (5.2 g, 39.5 mmol) in one portion.
-
The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate (100 mL) and water (50 mL).
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford 5-chloro-6-ethoxypyridin-3-ol.
Causality Behind Experimental Choices: N-Chlorosuccinimide (NCS) is a mild and selective chlorinating agent suitable for activated aromatic and heterocyclic systems.[4] Acetonitrile is a common solvent for such reactions due to its polarity and relative inertness. The workup procedure is designed to remove unreacted NCS and succinimide byproduct.
Comparative Reactivity: The Influence of the Chloro Substituent
The introduction of a chlorine atom at the 5-position of the this compound scaffold has a profound impact on its reactivity.
Electrophilic Aromatic Substitution
-
This compound: The pyridine ring is activated towards electrophilic aromatic substitution by the electron-donating ethoxy and hydroxyl groups. These groups are ortho, para-directing. Therefore, electrophiles are expected to attack the 4- and 6-positions. However, the 6-position is already substituted. Thus, substitution is most likely to occur at the 4- and 2-positions, with the 5-position also being a possibility due to the combined directing effects.
-
5-chloro-6-ethoxypyridin-3-ol: The chlorine atom is an electron-withdrawing group via induction but an electron-donating group via resonance. It is also an ortho, para-director. In this case, the 5-position is already occupied by chlorine. The presence of the deactivating chloro group will generally decrease the rate of further electrophilic substitution compared to the parent compound. The directing effects of the ethoxy, hydroxyl, and chloro groups will influence the position of any subsequent electrophilic attack.
Nucleophilic Aromatic Substitution
-
This compound: The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles and at positions activated by electron-withdrawing groups. However, in this molecule, the electron-donating groups make it less susceptible to nucleophilic attack compared to unsubstituted pyridine.
-
5-chloro-6-ethoxypyridin-3-ol: The presence of the chlorine atom, a good leaving group, at a position activated by the ring nitrogen, makes this compound a prime candidate for nucleophilic aromatic substitution. The electron-withdrawing nature of the chlorine atom further enhances the electrophilicity of the carbon to which it is attached, facilitating attack by nucleophiles. This opens up a wide range of synthetic possibilities for introducing various functional groups at the 5-position.
Spectroscopic Data Analysis (Predicted)
| Spectroscopic Data | This compound | 5-chloro-6-ethoxypyridin-3-ol |
| ¹H NMR (ppm) | Aromatic protons in the range of 6.5-7.5 ppm. Ethyl protons (triplet and quartet) around 1.4 and 4.3 ppm respectively. A broad singlet for the hydroxyl proton. | Aromatic protons shifted due to the presence of chlorine. The number of aromatic signals will be reduced. Ethyl protons will show similar patterns. A broad singlet for the hydroxyl proton. |
| ¹³C NMR (ppm) | Aromatic carbons in the range of 110-160 ppm. Ethyl carbons around 15 and 65 ppm. | Aromatic carbon signals will be shifted, with the carbon bearing the chlorine atom showing a characteristic shift. |
| Mass Spec (m/z) | M+ at 139. | M+ at 173 and M+2 at 175 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio). |
Applications in Drug Discovery
Substituted pyridin-3-ols are privileged structures in medicinal chemistry. The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of pharmacological properties.
-
This compound can serve as a core scaffold for the development of kinase inhibitors, GPCR modulators, and other therapeutic agents. The hydroxyl and ethoxy groups provide handles for further derivatization to explore structure-activity relationships.
-
5-chloro-6-ethoxypyridin-3-ol offers additional synthetic versatility. The chlorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate libraries of compounds for high-throughput screening. The presence of the chlorine atom can also influence the metabolic stability and pharmacokinetic profile of a drug candidate. The introduction of chlorine is a common strategy in drug design to block metabolic sites or enhance binding affinity.[4]
Conclusion
This compound and 5-chloro-6-ethoxypyridin-3-ol are valuable synthetic intermediates with distinct reactivity profiles. While this compound is an activated system amenable to electrophilic substitution, its chlorinated counterpart, 5-chloro-6-ethoxypyridin-3-ol, is primed for nucleophilic substitution at the 5-position. Understanding these differences is crucial for designing efficient and effective synthetic routes towards complex molecular targets. The protocols and comparative analysis presented in this guide are intended to empower researchers to harness the full synthetic potential of these versatile building blocks in their drug discovery and development programs.
References
-
Wang, M., Zhang, Y., Wang, T., Wang, C., Xue, D., & Xiao, J. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1‑Chloro-1,2-benziodoxol-3‑one. Organic Letters, 18(9), 2172–2175. [Link]
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Pipzine Chemicals. 2-Amino-5-hydroxypyridine | Properties, Uses, Safety, Suppliers. [Link]
-
Zauba. 2 Amino 5 Imports Under HS Code 29333919. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 75034, 2-Amino-5-hydroxypyridine. [Link]
- G. A. Olah, S. C. Narang, L. D. Field, G. F. Salem. N-Chlorosuccinimide. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. 2001.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
